5-Methoxy-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHLSQJZTGPDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495907 | |
| Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16841-84-2 | |
| Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Methoxy-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this particular compound, this guide also incorporates general characteristics and methodologies applicable to the broader class of 2-amino-1,3,4-thiadiazole derivatives, offering a foundational understanding for researchers.
Core Chemical Properties
While specific, experimentally determined physical properties for this compound are not widely documented, the following table summarizes its fundamental chemical identifiers.[1][2]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 16841-84-2 |
| Molecular Formula | C₃H₅N₃OS |
| Molecular Weight | 131.16 g/mol |
| Purity | ≥97% (as commercially available)[1] |
Synthesis and Reactivity
The synthesis of this compound is expected to follow established protocols for the formation of the 2-amino-1,3,4-thiadiazole ring system. A common and versatile method involves the cyclization of a thiosemicarbazide precursor with a suitable carboxylic acid or its derivative. In the case of this compound, the corresponding starting material would be methoxyacetic acid or a related activated form.
The 2-amino-1,3,4-thiadiazole core is a reactive scaffold, with the primary amino group being a key site for further chemical modifications. This allows for the synthesis of a wide array of derivatives with diverse biological activities. The reactivity of this scaffold is crucial for its role as a building block in medicinal chemistry.[3][4]
General Synthetic Workflow
The following diagram illustrates a generalized one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Experimental Protocols
While a specific protocol for this compound is not available, the following is a generalized procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles that can be adapted. This method involves the oxidative cyclization of a thiosemicarbazone intermediate.
Objective: To synthesize a 2-amino-5-substituted-1,3,4-thiadiazole.
Materials:
-
Substituted aldehyde or carboxylic acid
-
Thiosemicarbazide
-
Dehydrating/cyclizing agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride)
-
Appropriate solvents (e.g., ethanol, water)
-
Neutralizing agent (e.g., sodium bicarbonate, ammonia solution)
Procedure:
-
Formation of Thiosemicarbazone (if starting from an aldehyde):
-
Dissolve the substituted aldehyde in a suitable solvent like ethanol.
-
Add an equimolar amount of thiosemicarbazide.
-
A catalytic amount of acid (e.g., a few drops of sulfuric acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The resulting thiosemicarbazone precipitate is filtered, washed, and dried.
-
-
Cyclization to form the 1,3,4-Thiadiazole Ring:
-
The thiosemicarbazone (or a direct mixture of the carboxylic acid and thiosemicarbazide) is carefully added to a dehydrating/cyclizing agent. For instance, using polyphosphoric acid, the mixture is heated, typically between 80-120°C.[5]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
-
Work-up and Purification:
-
The cooled reaction mixture is cautiously poured into ice-water.
-
The acidic solution is then neutralized with a suitable base (e.g., concentrated ammonia or sodium bicarbonate solution) to a pH of 8-9.
-
The precipitated crude product is collected by filtration.
-
The solid is washed with cold water and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
-
Biological Activity of the 2-Amino-1,3,4-Thiadiazole Scaffold
The 2-amino-1,3,4-thiadiazole moiety is a well-established pharmacophore and is present in a variety of compounds with a broad spectrum of biological activities.[3][4][6][7] While specific studies on this compound are lacking, the core structure suggests potential for similar activities. The following table summarizes the known biological activities of this class of compounds.
| Biological Activity | Description |
| Antimicrobial | Derivatives have shown significant activity against a range of bacteria and fungi, including resistant strains.[3][4][6] |
| Antiviral | Certain derivatives have demonstrated inhibitory effects against various viruses, including HIV-1 and Human Cytomegalovirus (HCMV).[8] |
| Anticancer | The scaffold is found in compounds with cytotoxic activity against various cancer cell lines. |
| Anti-inflammatory | Some derivatives exhibit anti-inflammatory properties.[7] |
| Anticonvulsant | The 1,3,4-thiadiazole ring is a component of some compounds with anticonvulsant activity. |
| Antitubercular | Certain derivatives have been investigated for their activity against Mycobacterium tuberculosis.[8] |
Logical Relationship of Biological Activity:
The diverse biological activities of the 2-amino-1,3,4-thiadiazole scaffold stem from its unique structural and electronic properties. The following diagram illustrates the relationship between the core structure and its potential as a pharmacophore.
Caption: Relationship between the 2-amino-1,3,4-thiadiazole scaffold and its biological activities.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, the well-documented chemistry and broad biological activity of the 2-amino-1,3,4-thiadiazole scaffold provide a strong foundation for future research. The synthetic protocols and biological profiles of related compounds outlined in this guide can serve as a valuable resource for scientists working with this and similar molecular structures. Further experimental characterization of this compound is warranted to fully elucidate its chemical and biological properties.
References
- 1. biocompare.com [biocompare.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methoxy-1,3,4-thiadiazol-2-amine
CAS Number: 16841-84-2
This technical guide provides a comprehensive overview of 5-Methoxy-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis methodologies, and diverse biological activities, supported by experimental protocols and quantitative data from related derivatives.
Core Compound Information
This compound belongs to the 2-amino-1,3,4-thiadiazole class of compounds, which are recognized for their broad pharmacological potential. The core structure, featuring a five-membered ring with two nitrogen atoms, one sulfur atom, a methoxy group at the 5-position, and an amino group at the 2-position, serves as a versatile scaffold in medicinal chemistry.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 16841-84-2 | ChemScene[1] |
| Molecular Formula | C₃H₅N₃OS | ChemScene[1] |
| Molecular Weight | 131.16 g/mol | Appretech[2] |
| Purity | ≥97% | ChemScene[1] |
| Appearance | Not specified (typically a solid) | - |
| Storage | 4°C, protect from light | ChemScene[1] |
| SMILES | COC1=NN=C(S1)N | ChemScene[1] |
Synthesis and Experimental Protocols
General Experimental Protocol: One-Pot Synthesis from Carboxylic Acid and Thiosemicarbazide
This protocol describes a common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.
Materials:
-
Appropriate carboxylic acid (e.g., methoxyacetic acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Sodium bicarbonate solution (saturated)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the dehydrating agent (e.g., phosphorus oxychloride, 1.1 equivalents) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Workflow for the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.
Biological Activities and Potential Applications
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide array of biological activities. While specific data for this compound is limited, the activities of closely related analogs suggest its potential in several therapeutic areas.
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole have shown significant activity against a range of bacterial and fungal pathogens. The introduction of different substituents at the 5-position modulates the antimicrobial spectrum and potency.
Table 2: Representative Antimicrobial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [3] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [3] |
| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32-42 | |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C. albicans | 32-42 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action.
Table 3: Representative Anticancer Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cell Line | Activity (IC₅₀ in µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | |
| 5-(4-Chlorophenyl)-N-(o-ethoxyphenyl)piperazinyl-acetamido-1,3,4-thiadiazole | HepG2 (Liver) | 2.34 | |
| 5-(Thiophen-2-yl)-derivative (20b) | HepG-2 (Liver) | 4.37 | |
| 5-(Thiophen-2-yl)-derivative (20b) | A-549 (Lung) | 8.03 |
Carbonic Anhydrase Inhibition
Certain sulfonamide-bearing 1,3,4-thiadiazole derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. This has led to their use as diuretics and for the treatment of glaucoma.
Table 4: Representative Carbonic Anhydrase Inhibition by 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Isozyme | Activity (Kᵢ in nM) | Reference |
| Acetazolamide (a marketed drug) | hCA II | - | |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivative (7e) | hCA II | 7.9 | |
| 2-Acylamino-5-methyl-thio-1,3,4-thiadiazole derivative | CA II | I₅₀ = 3.3 x 10⁻⁸ M | [4] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of 2-amino-1,3,4-thiadiazole derivatives are attributed to their interaction with various cellular targets and signaling pathways.
Inhibition of the ERK Signaling Pathway
Some 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting the extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical regulator of cell proliferation, and its dysregulation is common in many cancers.
Diagram of the ERK Signaling Pathway Inhibition
Caption: Inhibition of the ERK signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.
IMP Dehydrogenase Inhibition
Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to the depletion of guanine nucleotides, thereby arresting cell proliferation. This is a mechanism of action for some anticancer and immunosuppressive drugs.
Diagram of IMP Dehydrogenase Inhibition
Caption: Mechanism of IMP dehydrogenase inhibition by 2-amino-1,3,4-thiadiazole derivatives.
Modulation of the CD47-SIRPα Immune Checkpoint
Recent research has indicated that some 2-amino-1,3,4-thiadiazole derivatives can act as inhibitors of glutaminyl cyclase, an enzyme involved in the modification of the CD47 "don't eat me" signal on cancer cells. By inhibiting this modification, these compounds can enhance the phagocytosis of cancer cells by macrophages.
Diagram of CD47-SIRPα Pathway Modulation
Caption: Modulation of the CD47-SIRPα immune checkpoint by 2-amino-1,3,4-thiadiazole derivatives.
Conclusion
This compound, and the broader class of 2-amino-1,3,4-thiadiazoles, represent a highly promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and the wide range of achievable biological activities make them attractive targets for further research and development in areas such as oncology, infectious diseases, and beyond. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this important class of heterocyclic compounds.
References
An In-depth Technical Guide to the Molecular Structure of 5-Methoxy-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 1,3,4-thiadiazole ring is a significant pharmacophore, a core structural component in numerous biologically active compounds exhibiting a wide range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is of particular interest due to its versatile biological activities, which are often attributed to the presence of the =N–C–S moiety. The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the pharmacological profile of the molecule. This guide focuses on the specific analogue, 5-Methoxy-1,3,4-thiadiazol-2-amine, providing a detailed examination of its molecular structure and a proposed methodology for its synthesis and characterization.
Molecular Structure and Properties
The proposed molecular structure of this compound features a central five-membered 1,3,4-thiadiazole ring. An amine group (-NH₂) is attached at the 2-position, and a methoxy group (-OCH₃) is substituted at the 5-position.
Predicted Physicochemical Properties
Quantitative data for this compound is not available. However, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₃H₅N₃OS |
| Molecular Weight | 131.16 g/mol |
| Hydrogen Bond Donors | 1 (from the amine group) |
| Hydrogen Bond Acceptors | 4 (2 from the thiadiazole nitrogens, 1 from the oxygen, 1 from the amine nitrogen) |
| LogP (estimated) | -0.5 to 0.5 |
| Polar Surface Area | ~90 Ų |
Structural Visualization
The 2D and 3D representations of the molecule are crucial for understanding its spatial arrangement and potential interactions with biological targets.
Caption: Figure 1: 2D molecular structure of this compound.
Proposed Synthesis
While a specific, validated synthetic protocol for this compound is not documented, a plausible route can be designed based on established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The most common and versatile approach involves the cyclization of a thiosemicarbazide derivative.
General Synthetic Strategy
A general and effective method is the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid or its corresponding derivative. For the target molecule, this would involve the reaction of thiosemicarbazide with methoxyformic acid or a more stable equivalent, such as a methoxycarbonylating agent, followed by cyclization. An alternative and often high-yielding method is the oxidative cyclization of an acylthiosemicarbazide.
Caption: Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methoxycarbonylthiosemicarbazide
-
Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl chloroformate (1 equivalent), a common methoxycarbonylating agent, to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methoxycarbonylthiosemicarbazide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Cyclization to this compound
-
Add the purified methoxycarbonylthiosemicarbazide (1 equivalent) to a dehydrating acid, such as concentrated sulfuric acid or phosphoric acid, at 0 °C.
-
Stir the mixture at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using a combination of spectroscopic methods. The expected data is summarized below.
| Spectroscopic Data | Predicted Observations |
| ¹H NMR | - A singlet at ~3.9-4.2 ppm corresponding to the three methoxy protons (-OCH₃). - A broad singlet at ~7.0-7.5 ppm corresponding to the two amine protons (-NH₂). |
| ¹³C NMR | - A signal at ~55-60 ppm for the methoxy carbon. - A signal at ~160-165 ppm for the C5 carbon attached to the methoxy group. - A signal at ~168-172 ppm for the C2 carbon attached to the amine group. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations of the primary amine at ~3300-3100 cm⁻¹. - C-H stretching of the methyl group at ~2950-2850 cm⁻¹. - C=N stretching of the thiadiazole ring at ~1620-1580 cm⁻¹. - C-O stretching of the methoxy group at ~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 131.02). |
Potential Applications in Drug Development
Derivatives of 2-amino-1,3,4-thiadiazole are known to possess a wide array of biological activities. The introduction of a methoxy group at the 5-position could potentially modulate these activities. The methoxy group can influence the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, which are all critical factors in drug design. This compound could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. Further research into its biological effects is warranted.
Conclusion
This technical guide provides a theoretical framework for the synthesis, characterization, and understanding of the molecular structure of this compound. Although specific experimental data is currently lacking in the literature, the proposed synthetic route and predicted spectroscopic data, based on well-established chemical principles and data from analogous compounds, offer a solid starting point for researchers. The unique structural features of this molecule suggest it may be a promising candidate for further investigation in the field of medicinal chemistry and drug discovery.
Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, key quantitative data, and a visual representation of the synthetic pathway.
Core Compound Data
The fundamental properties of the target compound, 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, are summarized in the table below.
| Parameter | Value |
| Compound Name | 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine |
| CAS Number | 15884-86-3[1] |
| Molecular Formula | C₄H₇N₃OS[1] |
| Molecular Weight | 145.18 g/mol [1] |
| Appearance | White to light yellow solid |
| Purity | Typically >95% |
Synthesis Pathway Overview
The most common and efficient pathway for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves a two-step process. The first step is the formation of a thiosemicarbazide intermediate from the reaction of a carboxylic acid with thiosemicarbazide. The subsequent and final step is the cyclization of this intermediate to form the thiadiazole ring. This is typically achieved using a dehydrating agent or a catalyst.
For the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, the key starting materials are methoxyacetic acid and thiosemicarbazide. The cyclization of the resulting 2-(methoxyacetyl)hydrazine-1-carbothioamide intermediate can be accomplished using various reagents such as phosphorus oxychloride, phosphorus pentachloride, or strong acids like polyphosphoric acid.[2][3][4][5][6]
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, adapted from general procedures for the synthesis of analogous compounds.[2][7]
Materials:
-
Methoxyacetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 2-(Methoxyacetyl)hydrazine-1-carbothioamide (Intermediate)
-
In a round-bottom flask, dissolve methoxyacetic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., pyridine or ethanol).
-
Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude intermediate can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
-
To the crude 2-(methoxyacetyl)hydrazine-1-carbothioamide (1.0 equivalent) in a round-bottom flask, add phosphorus oxychloride (2-4 equivalents) dropwise at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.
Characterization Data
The synthesized 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine should be characterized using various spectroscopic techniques to confirm its structure and purity. The expected data is summarized in the table below, based on the analysis of structurally similar compounds.[8][9][10]
| Analysis Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~7.2 (s, 2H, -NH₂), ~4.5 (s, 2H, -CH₂-), ~3.3 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~168 (C=N, C2 of thiadiazole), ~155 (C=N, C5 of thiadiazole), ~70 (-CH₂-), ~58 (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | ν: ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1620 (C=N stretching), ~1100 (C-O stretching) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₄H₈N₃OS⁺: 146.04 |
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction of phosphorus oxychloride with water is exothermic and produces hydrochloric acid fumes. The quenching step should be performed slowly and in an ice bath.
-
All solvents are flammable and should be handled away from open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. scbt.com [scbt.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 5. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. jocpr.com [jocpr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide to the Biological Activity of 5-Methoxy-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a diverse range of biological activities to its derivatives. This technical guide focuses on the biological potential of a specific analog, 5-Methoxy-1,3,4-thiadiazol-2-amine. While direct and extensive research on this particular compound is emerging, this document consolidates the existing knowledge on its synthesis and explores its putative biological activities based on the well-established pharmacology of the 2-amino-1,3,4-thiadiazole class of compounds. This guide provides a comprehensive overview of its potential as a carbonic anhydrase inhibitor, diuretic, antimicrobial, and anticancer agent, supplemented with quantitative data from closely related analogs, detailed experimental protocols, and illustrative diagrams to facilitate further research and drug development endeavors.
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-documented process in organic chemistry. The primary route to this compound involves the cyclization of a thiosemicarbazide derivative.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles, which can be adapted for the synthesis of the methoxy derivative.
Materials:
-
Methoxyacetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Appropriate solvents (e.g., ethanol, chloroform)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Distilled water
-
Standard laboratory glassware and apparatus for reflux and filtration
Procedure:
-
Acylation of Thiosemicarbazide: A mixture of equimolar amounts of methoxyacetic acid and thiosemicarbazide is prepared in a suitable solvent.
-
Cyclization: A dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid is added cautiously to the reaction mixture. The mixture is then refluxed for a period of 2 to 10 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a suitable base, such as sodium bicarbonate, until a precipitate is formed.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Biological Activities
The 2-amino-1,3,4-thiadiazole moiety is a recognized pharmacophore, imparting a range of biological effects. The introduction of a methoxy group at the 5-position is expected to modulate these activities.
Carbonic Anhydrase Inhibition
Mechanism of Action: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group of many CA inhibitors coordinates to the zinc ion in the active site, displacing a water molecule and inhibiting the enzyme's catalytic activity. While this compound is not a sulfonamide, the 1,3,4-thiadiazole ring is a key component of several known CA inhibitors, and the amino group can participate in hydrogen bonding within the active site.
Quantitative Data for Analogous Compounds: Direct inhibitory data for this compound against specific carbonic anhydrase isoforms is not readily available in the literature. However, studies on related 2-amino-1,3,4-thiadiazole derivatives demonstrate potent inhibition.
| Compound | Isozyme | Inhibition Constant (Kᵢ) | Reference |
| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM | [1] |
| N-Acetyl-5-amino-1,3,4-thiadiazole-2-thiol | hCA II | 7.9 µM | [1] |
| 5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM | [1] |
| Acetazolamide (Standard) | hCA II | - | [2] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (hCA) isozymes (e.g., hCA I, hCA II)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of hCA isozymes and NPA in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compound. A control well without the inhibitor should also be prepared.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NPA solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of 4-nitrophenol, the product of the reaction.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Diuretic Activity
Mechanism of Action: The diuretic effect of many 1,3,4-thiadiazole derivatives is closely linked to their ability to inhibit carbonic anhydrase, particularly in the renal tubules. Inhibition of CA in the proximal convoluted tubule leads to a decrease in sodium bicarbonate reabsorption, resulting in osmotic diuresis.
Quantitative Data for Analogous Compounds: While specific diuretic activity data for this compound is not available, studies on similar compounds have demonstrated significant diuretic effects.
| Compound | Dose | Urine Output (ml/100g/24h) | Reference |
| 5-Benzylthio-1,3,4-thiadiazol-2-amine | 10 mg/kg | Increased | [3] |
| 5-Methyl-1,3,4-thiadiazole derivative | - | Significant increase | [4] |
| Furosemide (Standard) | 10 mg/kg | - | [3] |
Experimental Protocol: In Vivo Diuretic Activity Assay in Rats
This protocol outlines a standard method for evaluating the diuretic potential of a test compound in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Metabolic cages
-
Test compound (this compound)
-
Standard diuretic (e.g., furosemide)
-
Vehicle (e.g., 0.9% saline)
-
Oral gavage needles
-
Graduated cylinders for urine collection
-
Flame photometer for electrolyte analysis
Procedure:
-
Animal Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation. Provide free access to food and water.
-
Fasting: Withhold food but not water for 18 hours prior to the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group receiving the vehicle, a standard group receiving furosemide, and test groups receiving different doses of this compound. Administer the substances orally via gavage.
-
Urine Collection: Place the rats back into the metabolic cages immediately after dosing. Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Analysis: Measure the total volume of urine for each rat. Analyze the urine samples for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer.
-
Data Analysis: Compare the urine volume and electrolyte excretion of the test groups with the control and standard groups. Calculate diuretic activity and saluretic indices.
Antimicrobial Activity
Mechanism of Action: The antimicrobial activity of 1,3,4-thiadiazole derivatives is believed to arise from their ability to interfere with essential cellular processes in microorganisms. The exact mechanism is not fully elucidated but may involve the inhibition of crucial enzymes or the disruption of cell wall synthesis. The presence of the =N-C-S moiety is considered important for this activity.
Quantitative Data for Analogous Compounds: While specific MIC values for this compound are not documented, numerous studies on related compounds have demonstrated their antimicrobial potential.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [5] |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [5] |
| Ciprofloxacin (Standard) | S. aureus | 18-20 | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and the standard drug in the 96-well microplates containing the broth medium.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Anticancer Activity
Mechanism of Action: The anticancer activity of 1,3,4-thiadiazole derivatives is multifaceted and can involve various mechanisms, including the inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival. They can also induce apoptosis (programmed cell death) and inhibit angiogenesis.
Quantitative Data for Analogous Compounds: There is no specific anticancer data for this compound. However, related compounds have shown promising cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine derivative | HT-29 (Colon) | - | [6] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [7] |
| 5-Fluorouracil (Standard) | - | - | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the 2-amino-1,3,4-thiadiazole core, this compound is anticipated to exhibit a range of biological activities, including carbonic anhydrase inhibition, diuretic, antimicrobial, and anticancer effects. The methoxy substituent at the 5-position is likely to influence its potency and selectivity. This technical guide provides a foundational resource for researchers by summarizing the synthesis, potential mechanisms of action, and relevant experimental protocols. Further investigation is warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential. The provided protocols and data on analogous compounds offer a solid starting point for such future studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 7. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: Solubility and Stability of 5-Methoxy-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Methoxy-1,3,4-thiadiazol-2-amine. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates information from the well-studied class of 2-amino-1,3,4-thiadiazole derivatives. It outlines standard experimental protocols for determining thermodynamic solubility and for assessing stability through forced degradation studies. This guide is intended to provide a foundational framework for researchers initiating preclinical evaluation and formulation development of this and structurally related compounds.
Introduction
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance and shelf-life. Understanding these characteristics is essential for formulation design, ensuring accurate dosing, and meeting regulatory requirements.
The structure of this compound, featuring a polar amino group and a heterocyclic ring, suggests it will exhibit properties influenced by hydrogen bonding and polarity.[4] This guide details the standard methodologies used to quantify these properties.
Predicted Physicochemical Properties and Solubility Profile
While specific quantitative data for this compound is not publicly available, the properties of the parent compound, 2-amino-1,3,4-thiadiazole, and its derivatives provide a strong basis for prediction. The 2-amino-1,3,4-thiadiazole core is known to be soluble in water.[5] The presence of the amino group and nitrogen atoms in the heterocyclic ring allows for hydrogen bonding, which enhances solubility in polar solvents.[4][6]
The methoxy group (-OCH₃) on the 5-position may slightly increase the lipophilicity compared to the unsubstituted parent molecule. However, the overall molecule is expected to retain a degree of polarity. Therefore, moderate solubility in aqueous media and higher solubility in polar organic solvents like DMSO and methanol is anticipated.
Table 1: Predicted Solubility Characteristics of this compound
| Solvent | Predicted Solubility | Rationale |
| Water / Aqueous Buffers (pH 1-8) | Moderately Soluble | The polar amino group and thiadiazole ring are expected to facilitate dissolution in polar solvents.[4][6] Solubility will likely be pH-dependent due to the basicity of the amino group. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Common solvent for initial stock solutions of heterocyclic compounds in drug discovery.[7] |
| Methanol / Ethanol | Soluble | Polar protic solvents that can engage in hydrogen bonding.[5] |
| Dichloromethane / Hexane | Sparingly Soluble to Insoluble | The compound's polarity is likely too high for significant solubility in non-polar organic solvents.[4] |
Stability Profile and Forced Degradation
The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).[8][9] These studies expose the compound to stress conditions that exceed those of accelerated stability testing.[9]
For 1,3,4-thiadiazole derivatives, the key areas of instability are typically hydrolysis under acidic or basic conditions and oxidation. The thiadiazole ring itself is generally stable, but the exocyclic amino group and the ether linkage of the methoxy group can be susceptible to degradation.[1]
Table 2: Representative Forced Degradation Study Conditions
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[10] | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C).[10] | To assess degradation in alkaline conditions. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂).[10] | To test susceptibility to oxidative degradation. |
| Thermal Degradation | 40°C to 80°C, often with elevated humidity (e.g., 75% RH).[8][10] | To determine the effect of heat on the drug substance. |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10] | To assess light sensitivity. |
The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API), which is sufficient to identify and characterize degradation products without generating secondary products that would not be relevant to real-world storage conditions.[10][11]
Experimental Methodologies
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[12] It measures the equilibrium concentration of a compound in a saturated solution.
Objective: To determine the equilibrium solubility of this compound in a selected aqueous buffer.
Materials:
-
This compound (solid powder)
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass flasks or vials
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to a flask containing a known volume of the buffer. The presence of undissolved solid is necessary to ensure saturation.[13]
-
Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[13]
-
Agitate the flasks for a sufficient period to reach equilibrium, typically 24 to 72 hours.[13] Equilibrium can be confirmed by taking samples at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
-
After incubation, allow the flasks to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot from the clear supernatant.
-
Immediately filter the aliquot using a syringe filter to remove any remaining particulate matter.[14]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a general workflow for conducting forced degradation studies to assess the intrinsic stability of the compound.
Objective: To identify degradation pathways and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Solvents (e.g., water, methanol)
-
Stress agents: HCl, NaOH, H₂O₂
-
Temperature-controlled ovens, photostability chamber
-
HPLC system with a suitable detector (e.g., DAD or MS)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH). Store at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[10]
-
Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Store at room temperature.
-
Thermal Stress: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and a solution to controlled light conditions as per ICH Q1B guidelines.[10]
-
-
Sample Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acid and base hydrolysis samples before analysis.[10]
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using an HPLC method.
-
-
Data Interpretation: Analyze the resulting chromatograms to identify and quantify any degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.[8]
Conclusion
While direct experimental data on this compound is limited, a comprehensive profile can be inferred from its structural class. It is predicted to be a polar molecule with moderate aqueous solubility and susceptibility to hydrolytic and oxidative degradation. The standardized protocols provided in this guide for solubility and stability testing offer a robust framework for generating the necessary experimental data. This data will be crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective drug product.
References
- 1. dovepress.com [dovepress.com]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. onyxipca.com [onyxipca.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. enamine.net [enamine.net]
- 13. quora.com [quora.com]
- 14. bioassaysys.com [bioassaysys.com]
Unlocking the Therapeutic Potential of 1,3,4-Thiadiazoles: A Technical Guide to Key Molecular Targets
For Immediate Release
In the dynamic landscape of drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide offers an in-depth exploration of the key therapeutic targets of 1,3,4-thiadiazole compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The versatility of this heterocyclic moiety is underscored by its ability to interact with a wide array of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][3]
The mesoionic character of the 1,3,4-thiadiazole ring is a key attribute, facilitating its ability to cross cellular membranes and engage with biological targets with high affinity.[4][5] This, coupled with the stability conferred by its aromatic nature, makes it an attractive framework for the design of novel therapeutics.[4] This guide will delve into the specific molecular targets, present quantitative data on their inhibition, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Key Therapeutic Areas and Molecular Targets
The therapeutic utility of 1,3,4-thiadiazole derivatives spans multiple disease areas, with a significant focus on oncology, infectious diseases, and neurological disorders.
Anticancer Activity
1,3,4-thiadiazole compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the induction of programmed cell death (apoptosis).[1]
Enzyme Inhibition:
A primary strategy through which these compounds exert their anticancer effects is via the inhibition of crucial enzymes that are often dysregulated in cancer.
-
Kinases: A multitude of kinases, which are pivotal in cellular signaling pathways controlling cell growth, differentiation, and survival, have been identified as targets.[1]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression or aberrant activation of these receptor tyrosine kinases is implicated in the development of various solid tumors.[6] Dual inhibitors targeting both EGFR and HER2 have been developed to enhance efficacy and overcome drug resistance.[6]
-
Abl Kinase: The Bcr-Abl tyrosine kinase is a hallmark of chronic myelogenous leukemia (CML).[7] Certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against Abl kinase.[7][8]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK.[4]
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation.[1] Some 1,3,4-thiadiazole derivatives have been shown to interfere with this signaling cascade.[1]
-
-
Carbonic Anhydrases (CAs): These enzymes are involved in regulating pH, and certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to cancer cell survival and metastasis.[8] 1,3,4-thiadiazole-based sulfonamides are a well-established class of CA inhibitors.[9][10]
-
Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for cancer chemotherapy. Some 1,3,4-thiadiazole derivatives have been found to inhibit topoisomerase II.
-
Histone Deacetylases (HDACs): HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. 1,3,4-thiadiazole derivatives have been investigated as HDAC inhibitors.[1][4]
Induction of Apoptosis and Cell Cycle Arrest:
Beyond enzyme inhibition, 1,3,4-thiadiazole compounds can induce apoptosis in cancer cells and interfere with the cell cycle, ultimately leading to the suppression of tumor growth.[1]
dot
Caption: Overview of Anticancer Mechanisms of 1,3,4-Thiadiazole Compounds.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,4-thiadiazole derivatives have demonstrated promising activity against a broad spectrum of pathogens, including bacteria and fungi.[11][12] Their favorable pharmacokinetic properties, such as enhanced lipophilicity and membrane permeability, contribute to their effectiveness.[13]
Bacterial Targets:
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[14] Notably, they have been investigated for activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[13][15] While specific bacterial enzyme targets are still under broad investigation, the ability of these compounds to disrupt key biochemical pathways in pathogens is a key area of research.[11]
Fungal Targets:
Several 1,3,4-thiadiazole derivatives have exhibited potent antifungal activity against a range of fungal species.[11]
dot
Caption: Workflow for Identifying Antimicrobial 1,3,4-Thiadiazole Compounds.
Neurological and Anti-inflammatory Targets
The therapeutic reach of 1,3,4-thiadiazoles extends to the central nervous system and inflammatory conditions.
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[16] Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of these enzymes.[17][18]
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters. Their inhibition is a therapeutic approach for depression and other neurological disorders.[19] 1,3,4-thiadiazole derivatives have been designed as selective MAO-A inhibitors.[19]
-
Cyclooxygenases (COX): COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Some 1,3,4-thiadiazole derivatives have shown anti-inflammatory activity, with some exhibiting selectivity for COX-2, which may lead to a reduced risk of gastrointestinal side effects.[20][21]
-
Nitric Oxide Synthase (NOS): Inducible nitric oxide synthase (iNOS) is involved in inflammatory processes. 1,3,4-thiadiazole derivatives have been developed as selective inhibitors of iNOS.[22]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 1,3,4-thiadiazole compounds against various therapeutic targets.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID/Description | Target Cell Line | IC50 (µM) | Reference |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [2] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [2] |
| Cinnamic acid derivative with two methoxy groups | MCF-7 (Breast) | 0.28 (µg/mL) | [2] |
| Cinnamic acid derivative with two methoxy groups | A549 (Lung) | 0.52 (µg/mL) | [2] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [4][6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [4][6] |
| Derivative 8a | Various Cancer Cell Lines | 1.62 - 4.61 | [23] |
| Derivative 22d | MCF-7 (Breast) | 1.52 | [23] |
| Derivative 22d | HCT-116 (Colon) | 10.3 | [23] |
| Derivative 32a | EGFR | 0.08 | [23] |
| Derivative 32d | EGFR | 0.30 | [23] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) | Abl protein kinase | 7.4 | [7] |
Table 2: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID/Description | Target Enzyme | IC50 / Ki | Reference |
| 2-substituted 1,3,4-thiadiazole-5-sulfonamides | Carbonic Anhydrase II | 1.91 x 10⁻⁷ to 3.3 x 10⁻⁸ M (I50) | [9] |
| 1,3,4-thiadiazole derivatives (5a–5d and 6a–6d) | hCA I | 76.48 - 216.30 nM (Ki) | [10] |
| Schiff base analogues (4, 8, 9) | α-glucosidase | 1.10 - 2.20 µM (IC50) | [24] |
| Various derivatives | iNOS | 20 - 40 µM (IC50) | [22] |
| Derivative 9 | Acetylcholinesterase (AChE) | 0.053 µM (IC50) | [17] |
| Derivative 6b | hMAO-A | 0.060 µM (IC50) | [19] |
| Hybrid compound 3b | Acetylcholinesterase (AChE) | 18.1 ± 0.9 nM (IC50) | [25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are outlines of key experimental protocols frequently cited in the study of 1,3,4-thiadiazole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Enzyme Inhibition Assay (General Protocol)
This type of assay is used to determine the inhibitory activity of compounds against a specific enzyme. The protocol will vary depending on the enzyme and the detection method.
Principle: The assay measures the activity of the target enzyme in the presence and absence of the inhibitor. The enzyme activity is typically monitored by measuring the formation of a product or the depletion of a substrate over time.
Protocol Outline:
-
Reagent Preparation: Prepare buffers, substrate solution, enzyme solution, and the 1,3,4-thiadiazole inhibitor at various concentrations.
-
Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), combine the buffer, enzyme, and inhibitor. Incubate for a pre-determined time to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry, luminometry) over a specific time course.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
dot
Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.
Conclusion
The 1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a wide range of molecular targets implicated in cancer, infectious diseases, and neurological disorders. This technical guide provides a foundational understanding of these targets, supported by quantitative data and outlines of key experimental protocols. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the therapeutic potential of 1,3,4-thiadiazole compounds into clinically effective drugs.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thaiscience.info [thaiscience.info]
- 21. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5-Methoxy-1,3,4-thiadiazol-2-amine: An Application Note for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 5-position of the 2-amino-1,3,4-thiadiazole core can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This document provides a detailed, proposed synthetic protocol for 5-Methoxy-1,3,4-thiadiazol-2-amine, a valuable building block for the development of novel therapeutic agents. The presented methodology is based on established synthetic routes for analogous 2-amino-1,3,4-thiadiazole derivatives.
Introduction
Heterocyclic compounds containing the 1,3,4-thiadiazole ring are of significant interest in drug discovery due to their diverse biological activities. The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile pharmacophore. The synthesis of derivatives with various substituents allows for the fine-tuning of their biological effects. This application note outlines a feasible and efficient one-pot synthesis of this compound from commercially available starting materials. This protocol is designed to be a reliable starting point for researchers aiming to synthesize this compound for further derivatization and biological screening.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through the cyclization of thiosemicarbazide with methoxyacetic acid. This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphate ester (PPE), which promotes the intramolecular cyclization to form the thiadiazole ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for scale and specific laboratory conditions.
Materials:
-
Methoxyacetic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl3)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Distilled water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add polyphosphate ester (PPE, ~4 g per mmol of carboxylic acid).
-
Add chloroform to the PPE to create a stirrable slurry.
-
To this mixture, add methoxyacetic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully add distilled water to the reaction mixture to hydrolyze the remaining PPE.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
Researchers should characterize the final product using standard analytical techniques and record the data. The following table provides a template for summarizing the expected and obtained data.
| Parameter | Expected Value/Data | Experimental Result |
| Molecular Formula | C3H5N3OS | |
| Molecular Weight | 131.15 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | To be determined | |
| Yield (%) | To be determined | |
| Purity (by HPLC/NMR) | >95% | |
| ¹H NMR (DMSO-d₆) | Expected peaks for -OCH₃, -NH₂, and thiadiazole protons. | |
| ¹³C NMR (DMSO-d₆) | Expected peaks for thiadiazole ring carbons and -OCH₃. | |
| Mass Spec (ESI-MS) | [M+H]⁺ = 132.02 | |
| FT-IR (cm⁻¹) | Peaks corresponding to N-H, C-H, C=N, and C-O stretches. |
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Polyphosphoric acid and polyphosphate ester are corrosive and moisture-sensitive. Handle with care.
-
Chloroform is a suspected carcinogen and should be handled with caution.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. This compound is a valuable intermediate for the synthesis of a diverse library of molecules with potential therapeutic applications. The provided methodology is robust and can be adapted for various research and development purposes in the field of medicinal chemistry and drug discovery.
Purification of 5-Methoxy-1,3,4-thiadiazol-2-amine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the purification of 5-Methoxy-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The following methods are based on established techniques for the purification of structurally similar 1,3,4-thiadiazole derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
This compound is a small molecule featuring a thiadiazole core, a scaffold known for its diverse biological activities. The purity of this compound is critical for accurate in-vitro and in-vivo studies, as impurities can lead to misleading results. This guide outlines two primary methods for purification: recrystallization and column chromatography. While specific quantitative data for the purification of this exact compound is not widely available in published literature, the protocols provided are robust starting points for optimization. Commercially available this compound is often cited with a purity of ≥97%[1].
Purification Methods
Two principal methods are recommended for the purification of this compound:
-
Recrystallization: This technique is suitable for removing small amounts of impurities from a solid sample. The choice of solvent is crucial for effective purification.
-
Column Chromatography: This method is ideal for separating the target compound from a mixture of impurities, especially when dealing with complex reaction mixtures or when higher purity is required.
Method 1: Recrystallization
Application Notes
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 2-amino-5-substituted-1,3,4-thiadiazoles, polar solvents such as ethanol or a mixture of dimethylformamide (DMF) and water have been shown to be effective.
Experimental Protocol: Recrystallization from Ethanol
This protocol is adapted from purification methods for analogous thiadiazole compounds.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of ethanol while stirring. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Purity Assessment: The purity of the recrystallized product should be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.
Method 2: Column Chromatography
Application Notes
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). For 1,3,4-thiadiazole derivatives, silica gel is a common stationary phase, and the eluent is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Experimental Protocol: Silica Gel Column Chromatography
This protocol is a general guideline based on the purification of similar thiadiazole compounds. The optimal eluent system should be determined by preliminary TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Solvents for eluent (e.g., Dichloromethane (DCM) and Methanol (MeOH))
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent system (e.g., 100% DCM). Gradually increase the polarity of the eluent by adding small increments of the more polar solvent (e.g., increasing percentages of MeOH in DCM). A common gradient might be from 100% DCM to 95:5 DCM:MeOH.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Purity Assessment: The purity of the final product should be confirmed by HPLC, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Quantitative Data Summary
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | e.g., 90% | e.g., >98% | e.g., 75% | Solvent: Ethanol |
| Column Chromatography | e.g., 85% | e.g., >99% | e.g., 60% | Stationary Phase: Silica Gel; Eluent: DCM/MeOH gradient |
Visualizing the Purification Workflow
The following diagrams illustrate the logical workflow for the described purification methods.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Conclusion
The purification of this compound is a critical step in ensuring the reliability of subsequent research. The recrystallization and column chromatography protocols provided in this document offer robust starting points for achieving high-purity material. Researchers are encouraged to optimize these methods for their specific needs and to use appropriate analytical techniques to verify the purity of the final product.
References
Application Notes and Protocols for 5-Methoxy-1,3,4-thiadiazol-2-amine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting in vitro assays using 5-Methoxy-1,3,4-thiadiazol-2-amine. This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of the 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[2][3][4]
The 2-amino-1,3,4-thiadiazole core, in particular, is a promising foundation for the development of novel therapeutic agents.[1][5] The introduction of various substituents at different positions on the thiadiazole ring allows for the modulation of their biological activity.[1] In vitro studies on various 1,3,4-thiadiazole derivatives have demonstrated their potential to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cell proliferation and survival, such as the Akt and VEGFR-2 pathways.[1][3][6][7]
This document provides a detailed protocol for an in vitro anti-proliferative assay using the MTT method, a common technique to assess the cytotoxic effects of compounds on cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various 1,3,4-thiadiazole derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative context for evaluating the potential efficacy of this compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2g: 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | [1] |
| 2g: 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | [1] |
| Compound 7 | MDA-MB-231 | 5.69 | [6] |
| Compound 11a | MCF-7 | 9.49 | [6] |
| Compound 11a | HepG-2 | 12.89 | [6] |
| Compound 20b | HepG-2 | 4.37 ± 0.7 | [8] |
| Compound 20b | A-549 | 8.03 ± 0.5 | [8] |
Experimental Protocols
In Vitro Anti-proliferative MTT Assay
This protocol details the methodology for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture
-
Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
Prior to the assay, detach the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium to the desired concentration.
3. Experimental Procedure
-
Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
After 4 hours, carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential signaling pathway targeted by thiadiazole derivatives and the experimental workflow for the in vitro assay.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Step-by-step experimental workflow for the MTT assay.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 5-Methoxy-1,3,4-thiadiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds are a cornerstone of many therapeutic agents, and among them, the 1,3,4-thiadiazole ring system has garnered considerable interest. The potency of the thiadiazole nucleus is demonstrated by its presence in various clinically used drugs. Derivatives of 2-amino-1,3,4-thiadiazole are particularly noteworthy for their broad-spectrum pharmacological activities. The antimicrobial efficacy of these compounds is often attributed to the presence of the =N-C-S moiety, which can interact with various biological targets within microbial cells. This document outlines the application and protocols for evaluating the antimicrobial activity of 5-Methoxy-1,3,4-thiadiazol-2-amine, based on data from related analogs.
Data Presentation: Antimicrobial Activity of Analogous Compounds
While specific data for this compound is unavailable, the following tables summarize the antimicrobial activity of structurally related 5-substituted-2-amino-1,3,4-thiadiazole derivatives against a panel of bacterial and fungal strains. This data provides a comparative baseline for the potential efficacy of the target compound.
Table 1: Antibacterial Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-Methyl-1,3,4-thiadiazol-2-amine | >125 | >125 | >125 | - | [1] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | - | - | [2] |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | - | - | [2] |
| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | Zone of Inhibition: 15-22 mm | - | Zone of Inhibition: 15-22 mm | Zone of Inhibition: 15-22 mm | [3] |
| Ciprofloxacin (Standard) | 18-20 | 18-20 | - | - | [2] |
Table 2: Antifungal Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 5-Methyl-1,3,4-thiadiazol-2-amine | >125 | >125 | [1] |
| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | Strong Inhibition | Strong Inhibition | [3] |
| Fluconazole (Standard) | - | - | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis and antimicrobial screening of 5-substituted-2-amino-1,3,4-thiadiazole derivatives, which can be adapted for this compound.
Synthesis of this compound
This protocol is a representative procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Materials:
-
Methoxyacetic acid
-
Thiosemicarbazide
-
Phosphorous oxychloride (POCl₃) or Concentrated Sulfuric Acid
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
A mixture of methoxyacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is taken in a round bottom flask.
-
Phosphorous oxychloride (or concentrated sulfuric acid) is added slowly to the mixture with constant stirring in an ice bath.
-
The reaction mixture is then refluxed for a specified time (typically 2-4 hours).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.
-
The resulting solution is neutralized with a sodium hydroxide solution to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from a suitable solvent like ethanol to afford pure this compound.
-
The structure of the synthesized compound should be confirmed by spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.
Antimicrobial Screening Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound.
Materials:
-
Synthesized this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve the synthesized compound and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Adjust the turbidity of the microbial suspension to 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to the final required inoculum size (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used). Also, run a parallel experiment with the standard antimicrobial agent.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
Concluding Remarks
The 2-amino-1,3,4-thiadiazole scaffold remains a promising area for the development of new antimicrobial agents. Although direct experimental data on this compound is currently limited, the information and protocols provided in this document, based on closely related analogs, offer a solid foundation for researchers to synthesize and evaluate its antimicrobial potential. The presented methodologies for synthesis and antimicrobial screening are robust and widely accepted, providing a clear pathway for the investigation of this and other novel thiadiazole derivatives. Further research into the antimicrobial properties of 5-alkoxy-2-amino-1,3,4-thiadiazoles is warranted to explore their therapeutic potential.
References
Application Notes and Protocols for Enzyme Inhibition Assay of 5-Methoxy-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, compounds bearing the 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in physiological and pathological processes such as pH homeostasis, CO2 transport, electrolyte secretion, and tumorigenesis.[4][5] Consequently, CA inhibitors are used in the treatment of various diseases, including glaucoma, epilepsy, and cancer.[6]
Principle of the Assay
The most common in vitro assay for carbonic anhydrase inhibition utilizes the esterase activity of the enzyme.[1] In this assay, a substrate, typically p-nitrophenyl acetate (p-NPA), is hydrolyzed by carbonic anhydrase to produce p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like 5-Methoxy-1,3,4-thiadiazol-2-amine, the rate of this enzymatic reaction will decrease in a dose-dependent manner, allowing for the determination of inhibitory potency (e.g., IC50 value).
Data Presentation
While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of structurally related 1,3,4-thiadiazole derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II) to provide a reference for expected potency.
| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) | Reference |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide precursor) | 3.25 - 4.75 | 0.055 - 2.6 | [2] |
| Acetazolamide (Standard Inhibitor) | 985.8 nM | 489.4 nM | [7] |
| N-(5-methyl-1,3,4-thiadiazol-2-yl) derivative 1 | 0.144 nM | 0.109 nM | [6] |
| N-(5-methyl-1,3,4-thiadiazol-2-yl) derivative 2 | 15.65 nM | 17.95 nM | [6] |
| 1,3,4-Thiadiazole-thiazolidinone derivative 7i | - | 0.402 µM | [8] |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro carbonic anhydrase inhibition assay.
Materials and Reagents
-
Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich).
-
Test Compound: this compound.
-
Positive Control: Acetazolamide (a known CA inhibitor).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Organic Solvent: DMSO for dissolving the test compound and substrate.
-
Equipment:
-
96-well microplate (clear, flat-bottom).
-
Microplate reader capable of kinetic measurements at 400-405 nm.
-
Pipettes and tips.
-
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.4 with HCl, and bring to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve lyophilized CA in cold Assay Buffer. Aliquot and store at -20°C.
-
CA Working Solution: Dilute the CA stock solution in cold Assay Buffer to the desired final concentration (e.g., 0.1 mg/mL). Prepare this solution fresh before each experiment.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Test Compound Working Solutions: Prepare serial dilutions of the stock solution in Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Positive Control Stock Solution (e.g., 1 mM Acetazolamide): Dissolve Acetazolamide in DMSO.
-
Positive Control Working Solutions: Prepare serial dilutions of the stock solution in Assay Buffer.
-
Substrate Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.
Assay Procedure
-
Plate Setup:
-
Blank (No Enzyme): 160 µL Assay Buffer + 20 µL DMSO + 20 µL Substrate Solution.
-
Control (No Inhibitor): 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL DMSO + 20 µL Substrate Solution.
-
Test Compound: 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of each test compound dilution + 20 µL Substrate Solution.
-
Positive Control: 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of each positive control dilution + 20 µL Substrate Solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
To the appropriate wells, add 140 µL of Assay Buffer.
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Add 20 µL of the corresponding inhibitor working solution (or DMSO for the control).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Carbonic Anhydrase Signaling Pathway and Physiological Roles
Caption: Role of Carbonic Anhydrase in physiological and pathological processes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: Application Notes and Protocols for 5-Methoxy-1,3,4-thiadiazol-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its derivatives, 5-Methoxy-1,3,4-thiadiazol-2-amine emerges as a promising, albeit relatively underexplored, scaffold for the development of novel therapeutic agents. These application notes provide a comprehensive overview of its potential applications in drug discovery, drawing upon the established biological activities of the broader 2-amino-1,3,4-thiadiazole class. Detailed experimental protocols and data summaries are presented to guide researchers in harnessing the therapeutic potential of this versatile molecule.
Potential Therapeutic Applications
While specific research on this compound is limited, the extensive body of literature on its structural analogs suggests significant potential in several key therapeutic areas:
-
Anticancer Activity: The 1,3,4-thiadiazole nucleus is a common feature in many potent anticancer agents.[1] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines, including breast, lung, and hepatocellular carcinoma.[1][2] The presence of a methoxy group can enhance lipophilicity and cellular uptake, potentially leading to improved efficacy.[3]
-
Antimicrobial and Antifungal Activity: The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore for antimicrobial agents.[4][5] Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7]
-
Carbonic Anhydrase Inhibition: Sulfonamide derivatives of 2-amino-1,3,4-thiadiazole are potent inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes.[8][9][10] This makes them attractive candidates for the development of drugs to treat glaucoma, epilepsy, and certain types of cancer.[11] The 5-methoxy substitution could influence the binding affinity and selectivity towards different CA isozymes.
-
Other Potential Activities: The 1,3,4-thiadiazole core has also been associated with antileishmanial, antidepressant, and anticonvulsant activities, suggesting a wide range of possibilities for drug development.[5]
Synthesis and Characterization
The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is well-documented. A common and efficient method involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[12][13]
General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for various 2-amino-1,3,4-thiadiazole derivatives, highlighting their potential activities. Note that data for the specific 5-methoxy derivative is extrapolated from these related compounds.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| 20b | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 | Cisplatin | 9.8 ± 1.2 | [2] |
| 20b | A-549 (Lung Cancer) | 8.03 ± 0.5 | Cisplatin | 15.4 ± 2.1 | [2] |
| SCT-4 | MCF-7 (Breast Cancer) | ~70% DNA biosynthesis inhibition at 100 µM | - | - | [3] |
| Derivative with 3,4,5-trimethoxyphenyl | MCF-7 (Breast Cancer) | 6.6 | - | - | [3] |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Fluorinated/Chlorinated derivatives | S. aureus, B. subtilis | 20-28 | Ciprofloxacin | 18-20 | [4] |
| 14b (Phenylamino derivative) | C. albicans | 36.3 | Itraconazole | 47.5 | [14] |
| 14d (Dichlorophenylamino derivative) | C. albicans | 32.6 | Itraconazole | 47.5 | [14] |
| ATMC | E. coli, S. aureus, etc. | Zone of inhibition: 15-22 mm | - | - | [15] |
Table 3: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives
| Compound ID | CA Isozyme | Kᵢ (nM) | Reference Compound | Kᵢ (nM) | Citation |
| Mono-substituted acetazolamide derivatives | hCA II | 16.7 | Acetazolamide | - | [11] |
| Sulfonamide-based thiadiazole 4f | - | Lowest IC₅₀ value | - | - | [16] |
| Amide derivatives 5, 6, 7 | Bovine CA | IC₅₀: 0.179 - 0.978 µM | Acetazolamide | - | [8] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound and its derivatives.
General Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles
This protocol is a general method adapted from the literature for the synthesis of the target scaffold.[12]
Materials:
-
Thiosemicarbazide
-
Methoxyacetic acid
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethanol or other suitable solvent for recrystallization
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of thiosemicarbazide and methoxyacetic acid.
-
Slowly add an excess of the cyclizing agent (e.g., POCl₃ or PPA) to the mixture under constant stirring in an ice bath to control the exothermic reaction.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases and a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Experimental Workflow for MTT Assay:
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 8. asianpubs.org [asianpubs.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 14. dovepress.com [dovepress.com]
- 15. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 16. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying thiadiazole derivatives, a class of heterocyclic compounds with broad pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] The provided protocols are intended to serve as a foundational framework for researchers to adapt to their specific thiadiazole derivatives and research questions.
I. Anticancer Activity
Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways, including the PI3K/Akt signaling pathway, and inhibiting tumor growth in preclinical models.[1][2][7][8][9][10]
Signaling Pathway: PI3K/Akt Inhibition
Many thiadiazole derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for tumor cell survival and proliferation.[2][7][8]
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes the evaluation of the anticancer efficacy of a thiadiazole derivative in a murine xenograft model using a human cancer cell line.
1. Materials and Reagents:
-
Thiadiazole derivative
-
Vehicle for administration (e.g., sterile PBS, 0.5% carboxymethylcellulose)
-
Human cancer cell line (e.g., HT-29 human colon adenocarcinoma)[7]
-
Cell culture medium and supplements
-
Severe Combined Immunodeficient (SCID) mice (6-8 weeks old)[7]
-
Matrigel (optional)
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Syringes and needles
2. Experimental Workflow:
3. Procedure:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols.
-
Animal Acclimatization: Acclimatize SCID mice to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in sterile PBS or medium, optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor growth.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups (n=5-10 mice per group).
-
Prepare the thiadiazole derivative in a suitable vehicle.
-
Administer the compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle only. A positive control group with a standard-of-care chemotherapeutic can also be included.
-
-
Continued Treatment and Monitoring:
-
Continue treatment as per the defined schedule (e.g., daily, every other day) for a predetermined period (e.g., 2-4 weeks).
-
Continue to monitor tumor volume and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis (e.g., histopathology, biomarker analysis such as p-Akt levels).
-
Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Weight (g) ± SEM |
| 1 | Vehicle Control | - | 1250 ± 150 | 1.5 ± 0.2 |
| 2 | Thiadiazole A | 25 | 600 ± 80 | 0.7 ± 0.1 |
| 3 | Thiadiazole A | 50 | 350 ± 50 | 0.4 ± 0.05 |
| 4 | Positive Control | Varies | 400 ± 60 | 0.5 ± 0.08 |
II. Anti-inflammatory Activity
Thiadiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase-2 (COX-2).[11][12][13]
Signaling Pathway: COX-2 Inhibition
The anti-inflammatory effects of many thiadiazole derivatives are attributed to their ability to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][13]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[14]
1. Materials and Reagents:
-
Thiadiazole derivative
-
Vehicle for administration
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin, Diclofenac)[15]
-
Wistar or Sprague-Dawley rats (150-200g)
-
Pletysmometer or digital calipers
2. Experimental Workflow:
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Analytical Techniques for the Characterization of 5-Methoxy-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methoxy-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. Compounds in this class are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and thorough characterization is a critical step after synthesis to confirm the identity, purity, and structure of the molecule. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Record the spectra on a 400 MHz NMR spectrometer.
-
Data Acquisition for ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Data Presentation: Expected NMR Data
Note: The following data are representative values based on the analysis of structurally similar 1,3,4-thiadiazole derivatives.[1][3]
Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1 | ~ 3.8 - 3.9 | Singlet | 3H | -OCH₃ protons |
| 2 | ~ 7.0 - 7.5 | Broad Singlet | 2H | -NH₂ protons |
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1 | ~ 55 - 60 | -OCH₃ carbon |
| 2 | ~ 160 - 170 | C2 of thiadiazole ring (attached to -NH₂) |
| 3 | ~ 165 - 175 | C5 of thiadiazole ring (attached to -OCH₃) |
Infrared (IR) Spectroscopy
Application: Infrared spectroscopy is used to identify the functional groups present in the this compound molecule. The presence of characteristic absorption bands confirms the key structural features.
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.
Data Presentation: Expected IR Absorption Bands
Table 3: Characteristic FT-IR (KBr) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| ~ 3400 - 3250 | Medium-Strong | N-H stretching | Primary amine (-NH₂)[5] |
| ~ 3100 - 3000 | Weak-Medium | C-H stretching | Aromatic/Heteroaromatic C-H |
| ~ 2950 - 2850 | Weak-Medium | C-H stretching | Methoxy (-OCH₃) group[3] |
| ~ 1650 - 1580 | Medium | N-H bending | Primary amine (-NH₂)[5] |
| ~ 1620 - 1580 | Medium-Strong | C=N stretching | Thiadiazole ring[6] |
| ~ 1250 | Strong | C-O stretching | Aryl ether (C-O of -OCH₃)[7] |
| ~ 700 - 650 | Medium | C-S-C stretching | Thiadiazole ring[6] |
Mass Spectrometry (MS)
Application: Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structural fragmentation pattern. This analysis confirms the elemental composition of the synthesized molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[8] ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ peak.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak and compare it with the calculated molecular weight of this compound (C₃H₅N₃OS, MW: 131.16 g/mol ).
Data Presentation: Expected Mass Spectrometry Data
Table 4: ESI-MS Data
| Predicted m/z | Ion Formula | Notes |
|---|
| 132.02 | [C₃H₅N₃OS + H]⁺ | Protonated molecular ion [M+H]⁺ |
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a crucial technique for assessing the purity of the synthesized this compound. It separates the target compound from any starting materials, by-products, or other impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v), containing 0.1% acetic acid to improve peak shape.[9] Filter and degas the mobile phase before use.
-
Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 50 x 4.6 mm, 3 µm particle size), a UV detector, and an autosampler.[9]
-
Chromatographic Conditions:
-
Sample Analysis: Dissolve the sample in the mobile phase, filter it, and inject it into the HPLC system.
-
Data Analysis: Record the chromatogram. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Data Presentation: Expected HPLC Data
Table 5: HPLC Purity Analysis
| Compound | Retention Time (min) | Purity (%) |
|---|
| this compound | To be determined experimentally | > 95% |
Visualizations: Workflows and Relationships
References
- 1. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. jocpr.com [jocpr.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method is the acid-catalyzed cyclization of a precursor, 4-methoxybenzoyl thiosemicarbazide. This precursor is typically formed by reacting 4-methoxybenzoic acid (or its corresponding acyl chloride) with thiosemicarbazide. The subsequent cyclization and dehydration are commonly achieved using strong acids such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃).[1][2][3]
Q2: How do reaction conditions influence the product of thiosemicarbazide cyclization?
The pH of the reaction medium is a critical factor that directs the cyclization pathway.
-
Acidic Conditions: Strong acids like concentrated H₂SO₄, polyphosphoric acid (PPA), or POCl₃ favor the formation of the 1,3,4-thiadiazole ring system.[4][5] The mechanism generally involves the nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.
-
Alkaline Conditions: In the presence of a base such as sodium hydroxide (NaOH), the cyclization of acylthiosemicarbazides tends to yield 1,2,4-triazole derivatives.[4][6]
Q3: Are there greener or safer alternatives to harsh dehydrating agents like POCl₃ or concentrated H₂SO₄?
Yes, newer methods aim to avoid highly corrosive and toxic reagents. One such approach is a one-pot synthesis using polyphosphate ester (PPE) as a cyclodehydration agent.[7][8] This method is considered milder and can proceed without the need for harsh acids. Additionally, techniques like microwave or ultrasonic irradiation have been employed to accelerate the reaction and potentially improve yields under greener conditions.[9]
Q4: What are the expected spectroscopic characteristics of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine?
Based on reported data for structurally similar compounds, the following characteristics can be expected:
-
¹H NMR (DMSO-d₆): A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm, a broad singlet for the amine (-NH₂) protons, and signals in the aromatic region (approx. δ 7.0-7.8 ppm) corresponding to the methoxyphenyl group.[10]
-
¹³C NMR (DMSO-d₆): A signal for the methoxy carbon around δ 55 ppm, and signals for the two carbons of the thiadiazole ring in the range of δ 148-170 ppm.[11][12]
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the primary amine (around 3100-3400 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[11][13]
-
Mass Spectrometry (ESI-MS): An [M+H]⁺ peak corresponding to the molecular weight of the product (C₉H₉N₃OS, MW: 207.26).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate pH: Reaction conditions may not be sufficiently acidic to favor thiadiazole formation.2. Ineffective Cyclizing Agent: The dehydrating agent may be old, hydrated, or used in insufficient quantity.3. Incomplete Reaction: Reaction time or temperature may be insufficient for the cyclization to complete.4. Steric Hindrance: While less likely for the methoxy group, bulky substituents on the aromatic ring can sometimes impede cyclization. | 1. Verify Acidity: Ensure a strong acid like concentrated H₂SO₄ or PPA is used. Monitor the pH if possible.2. Use Fresh Reagent: Use fresh, anhydrous H₂SO₄, POCl₃, or PPA. Ensure the correct stoichiometric amount is used.3. Optimize Conditions: Increase the reaction time or temperature (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC).4. Alternative Method: Consider a different synthetic route, such as one using polyphosphate ester (PPE), which may be less sensitive to steric factors.[7] |
| Formation of 1,2,4-Triazole Byproduct | Incorrect pH: The reaction medium may not be acidic enough, or localized basic conditions may exist, favoring the formation of the 1,2,4-triazole isomer.[4] | Ensure Strong Acidic Conditions: Add the thiosemicarbazide precursor slowly and portion-wise to the cold, stirred strong acid (e.g., H₂SO₄) to maintain a consistently low pH and control any exothermic reaction. |
| Difficulty in Product Purification | 1. Tarry Residue: Strong acids, especially at high temperatures, can cause charring and the formation of dark, tarry byproducts.[6]2. Product Solubility: The product may have some solubility in water, leading to loss during the work-up.3. Incomplete Neutralization: Residual acid in the crude product can interfere with crystallization and subsequent steps. | 1. Controlled Conditions: Maintain the reaction temperature as recommended. Pouring the reaction mixture into ice-cold water helps to precipitate the product quickly while diluting the acid and dissipating heat.2. Careful Work-up: After pouring onto ice, ensure the solution is thoroughly chilled before filtering to minimize loss. Wash the crude product with ample cold water.3. Thorough Neutralization & Washing: After filtration, suspend the crude solid in a dilute basic solution (e.g., 5% sodium carbonate) to neutralize any trapped acid until the pH is neutral or slightly basic (pH 8).[14] Filter and wash thoroughly with water before recrystallization. |
| Inconsistent Spectroscopic Data | 1. Presence of Impurities: Starting materials or byproducts may be present in the final product.2. Incorrect Structure: The reaction may have yielded an isomer (e.g., 1,2,4-triazole) or an unexpected product. | 1. Recrystallize: Purify the product by recrystallization from a suitable solvent system, such as ethanol or a DMF/water mixture, until the melting point is sharp and consistent.[9][14]2. Confirm with 2D NMR: If the structure is in doubt, perform 2D NMR experiments (e.g., HMBC, HSQC) to confirm the connectivity of the atoms and definitively identify the heterocyclic ring system. |
Experimental Protocols
Synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
This protocol is a representative procedure based on the acid-catalyzed cyclization of 4-methoxybenzoyl thiosemicarbazide.
Step 1: Synthesis of 1-(4-methoxybenzoyl)thiosemicarbazide (Intermediate)
This step may be skipped if the intermediate is commercially available.
-
To a solution of 4-methoxybenzoyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a solution of thiosemicarbazide (1.0 eq) and a base like triethylamine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, which can be purified by recrystallization.
Step 2: Cyclization to 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
-
Carefully add concentrated sulfuric acid (e.g., 5-10 mL per 0.02 mol of substrate) to a flask and cool it in an ice bath to 0-5 °C.[3]
-
Slowly and portion-wise, add 1-(4-methoxybenzoyl)thiosemicarbazide (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
A precipitate will form. Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the crude product using a Buchner funnel and wash the solid thoroughly with cold water until the washings are neutral (pH ~7).
-
For further purification, suspend the crude solid in a 5% aqueous sodium carbonate solution to neutralize any residual acid, stir for 15-20 minutes, filter, and wash again with water.[14]
-
Dry the solid product. Recrystallize from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.[9][14]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: 1,3,4-Thiadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3,4-thiadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3,4-thiadiazoles, particularly when using thiosemicarbazide and its derivatives as starting materials.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 1,3,4-thiadiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in your thiosemicarbazide or carboxylic acid can interfere with the reaction. Ensure you are using high-purity reagents.
-
Inefficient Cyclizing Agent: The choice and amount of the cyclizing agent are critical. For the common synthesis from a carboxylic acid and thiosemicarbazide, strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are often used. Insufficient amounts of the cyclizing agent can lead to incomplete reaction.
-
Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the specific substrates and reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal duration. Some reactions may require heating to proceed efficiently, while excessive heat can lead to degradation.
-
Solubility Issues: Poor solubility of reactants in the chosen solvent can hinder the reaction rate. If you observe poor solubility, consider exploring alternative solvents.
Q2: I am observing significant byproduct formation. How can I identify and minimize these unwanted products?
A2: The formation of byproducts is a common challenge in 1,3,4-thiadiazole synthesis. The two most prevalent byproducts are 1,2,4-triazole-3-thiones and 1,3,4-oxadiazoles.
-
1,2,4-Triazole-3-thiones: These are regioisomers of the desired 1,3,4-thiadiazole and their formation is often favored under basic or neutral conditions. To promote the formation of the 1,3,4-thiadiazole, it is generally recommended to perform the cyclization in a strong acidic medium.
-
1,3,4-Oxadiazoles: These can form as a result of desulfurization, especially when using certain oxidizing agents or dehydrating agents that can also promote the loss of sulfur. The choice of cyclizing agent is crucial to minimize this side reaction.
To identify the byproducts, a combination of chromatographic (TLC, HPLC) and spectroscopic (NMR, Mass Spectrometry) techniques is recommended.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification challenges often arise from the presence of unreacted starting materials, byproducts, and reagents.
-
Recrystallization: This is a common and effective method for purifying solid 1,3,4-thiadiazole derivatives. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, and DMF/water mixtures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective technique. A range of solvent systems can be employed, starting with non-polar solvents and gradually increasing the polarity.
-
Acid-Base Extraction: If your product and byproducts have different acidic or basic properties, a liquid-liquid extraction using acidic and basic aqueous solutions can be a powerful purification tool.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 1,3,4-thiadiazoles?
A1: The most widely used precursors for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazide and its N-substituted derivatives.[1][2] These are typically reacted with carboxylic acids, acid chlorides, or anhydrides.[3] Another common route is the oxidative cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes or ketones.[4]
Q2: How do reaction conditions influence the formation of 1,3,4-thiadiazoles versus their byproducts?
A2: Reaction conditions play a pivotal role in directing the cyclization towards the desired 1,3,4-thiadiazole. The pH of the reaction medium is a key factor. Acidic conditions, often employing strong acids like sulfuric acid or phosphorus oxychloride, generally favor the formation of 1,3,4-thiadiazoles.[3] In contrast, basic conditions can promote the formation of the isomeric 1,2,4-triazole-3-thiones. The choice of cyclizing agent can also influence the product distribution, with some reagents being more prone to inducing desulfurization and the formation of 1,3,4-oxadiazole byproducts.
Q3: Can you provide a general overview of the reaction mechanism for the formation of a 2-amino-5-substituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide?
A3: The reaction mechanism generally proceeds through two key steps. First, the thiosemicarbazide acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an acylthiosemicarbazide intermediate. This is followed by an intramolecular cyclization and dehydration, catalyzed by a strong acid, to yield the final 2-amino-5-substituted-1,3,4-thiadiazole.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Thiosemicarbazide Cyclization
| Starting Materials | Cyclizing Agent/Conditions | Desired Product | Major Byproduct(s) | Typical Yield of Desired Product |
| Thiosemicarbazide + Carboxylic Acid | Conc. H₂SO₄ or POCl₃ (acidic) | 2-Amino-5-substituted-1,3,4-thiadiazole | 1,3,4-Oxadiazole (minor) | 60-90% |
| Acylthiosemicarbazide | NaOH or other base (basic) | 2-Amino-5-substituted-1,3,4-thiadiazole | 4-Amino-5-substituted-1,2,4-triazole-3-thione | Variable, can be the major product |
| Thiosemicarbazone | Oxidizing agent (e.g., FeCl₃) | 2-Imino-1,3,4-thiadiazoline | 1,2,4-Triazole-3-thione | Dependent on substrate and oxidant |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole from a Carboxylic Acid and Thiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Addition of Cyclizing Agent: Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise with constant stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Caption: Logical relationship between reaction conditions and common byproducts in 1,3,4-thiadiazole synthesis.
References
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
Technical Support Center: Synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves the reaction of 4-methoxybenzoyl hydrazide with a thiocyanate salt (like potassium or ammonium thiocyanate) or the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate, 1-(4-methoxybenzoyl)thiosemicarbazide. The second step is an acid-catalyzed intramolecular cyclization (dehydration) of this intermediate to yield the final product.
Q2: Which cyclization agents are most effective for this synthesis?
A2: Several dehydrating agents can be used for the cyclization of the thiosemicarbazide intermediate. Common choices include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1] The selection of the agent can significantly impact the reaction yield and purity of the final product.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: A primary side reaction is the formation of the corresponding 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole. This can occur through desulfurization, particularly when using certain oxidizing agents or under specific reaction conditions.[2] Another potential issue, especially with strong acids like concentrated H₂SO₄ at elevated temperatures, is the demethylation of the methoxy group, leading to the formation of a phenolic impurity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (1-(4-methoxybenzoyl)thiosemicarbazide), you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system would typically be a mixture of non-polar and polar solvents, such as ethyl acetate and hexane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Incomplete formation of the 1-(4-methoxybenzoyl)thiosemicarbazide intermediate.2. Inefficient cyclization agent or suboptimal reaction conditions.3. Degradation of starting material or product. | 1. Ensure the purity of starting materials (4-methoxybenzoyl hydrazide and thiocyanate source). Confirm the formation of the intermediate via techniques like NMR or melting point analysis before proceeding with cyclization.2. Experiment with different cyclization agents (e.g., switch from H₂SO₄ to PPA). Optimize the reaction temperature and time. A comparative study showed that conventional heating with sulfuric acid can be very effective.3. Avoid excessively high temperatures, especially with strong acids, to prevent degradation and potential demethylation. |
| Presence of Impurities in the Final Product | 1. Formation of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole as a byproduct.2. Unreacted 1-(4-methoxybenzoyl)thiosemicarbazide.3. Demethylation of the methoxy group. | 1. The choice of cyclizing agent can influence the formation of the oxadiazole. If this is a significant issue, consider milder cyclization conditions or alternative reagents.2. Increase the reaction time or temperature moderately. Ensure efficient stirring.3. Use the lowest effective temperature for cyclization with strong acids. Consider using PPA which may allow for lower reaction temperatures. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous work-up solution.2. Oily or non-crystalline product. | 1. After quenching the reaction with ice water, carefully neutralize the mixture with a base (e.g., sodium carbonate solution) to a pH of approximately 8 to precipitate the product.[3]2. Attempt recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.[3] If the product remains oily, column chromatography may be necessary. |
Data Presentation
Table 1: Comparison of Different Synthetic Methods for 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
| Method | Reagent/Condition | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Conc. H₂SO₄ | 4 hours | 82 | [4] |
| Microwave Irradiation | Conc. H₂SO₄ | 5 minutes | 78 | [4] |
| Grinding | - | 15 minutes | 55 | [4] |
| Solid Phase | PCl₅ | Not specified | >91 (general) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methoxybenzoyl)thiosemicarbazide
-
To a solution of 4-methoxybenzoyl hydrazide (1 equivalent) in a suitable solvent like ethanol, add an equimolar amount of ammonium thiocyanate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(4-methoxybenzoyl)thiosemicarbazide. Recrystallization from ethanol can be performed for further purification.
Protocol 2: Cyclization to this compound using Concentrated Sulfuric Acid
-
Carefully add 1-(4-methoxybenzoyl)thiosemicarbazide (1 equivalent) portion-wise to cold (0-5 °C) concentrated sulfuric acid (typically 3-5 volumes) with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or gently heat to 50-60°C if required, while monitoring with TLC.[1]
-
Once the reaction is complete, pour the mixture carefully onto crushed ice.
-
Neutralize the resulting solution with a saturated sodium carbonate or ammonium hydroxide solution until a precipitate forms (typically pH 7-8).
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A workflow for troubleshooting low yield issues.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
stability issues with 5-Methoxy-1,3,4-thiadiazol-2-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 5-Methoxy-1,3,4-thiadiazol-2-amine in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It has lower solubility in alcohols like methanol and ethanol.[1] The compound is almost insoluble in water.[1] For biological assays, preparing a concentrated stock solution in DMSO is a common practice, followed by serial dilution in the aqueous assay buffer.
Q2: What is the recommended storage condition for stock solutions of this compound?
A2: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and prevent degradation. For long-term storage, it is advisable to store the solution in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?
Q4: What are the visual signs of degradation or precipitation in my solution?
A4: Signs of degradation may not always be visible. However, you should look for color changes, the appearance of cloudiness, or the formation of a precipitate in your solution. If any of these are observed, the solution should be discarded.
Q5: How can I assess the stability of this compound under my specific experimental conditions?
A5: You can perform a simple stability study by preparing the compound in your experimental buffer and incubating it under your experimental conditions (e.g., 37°C for 24 hours). The stability can be assessed by analyzing the solution at different time points using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Question: Why am I observing high variability in my experimental results when using this compound?
-
Answer: Inconsistent results can be a sign of compound instability in your assay medium. The compound may be degrading over the course of your experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time: If possible, reduce the incubation time of the compound in the aqueous buffer.
-
Conduct a Time-Course Stability Study: As described in the FAQ, perform a stability study under your exact experimental conditions to determine the degradation rate of the compound.
-
Check for Interactions: Consider potential interactions with other components in your assay medium that could be accelerating degradation.
-
Issue 2: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
-
Question: I see a precipitate forming when I dilute my concentrated DMSO stock of this compound into my aqueous assay buffer. What should I do?
-
Answer: This is likely due to the low aqueous solubility of the compound. The final concentration of the compound in your assay may be exceeding its solubility limit in the aqueous buffer, even with a small percentage of DMSO.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Try using a lower final concentration of the compound in your experiment.
-
Increase the DMSO Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may help to keep the compound in solution. Ensure you run a vehicle control with the same final DMSO concentration.
-
Use a Different Stock Solvent: While DMSO is common, for some applications, preparing a stock in ethanol might be an alternative, though solubility is lower.
-
Incorporate a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) to the assay buffer can help to improve solubility. This should be tested for compatibility with your assay.
-
Quantitative Data Summary
The following tables provide illustrative data on the solubility and stability of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL |
| Dimethylformamide (DMF) | > 30 mg/mL |
| Ethanol | ~5 mg/mL |
| Methanol | ~2 mg/mL |
| Water | < 0.1 mg/mL |
Table 2: Illustrative Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 98 |
| 6 | 92 |
| 12 | 85 |
| 24 | 75 |
Experimental Protocols
Protocol: General Solution Stability Assessment using HPLC
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in your experimental aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the final DMSO concentration is low and consistent across all samples (e.g., 0.1%).
-
Incubation: Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Sample Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate proteins and halt enzymatic activity.
-
Centrifugation: Centrifuge the quenched samples to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection. The peak area of the parent compound at each time point is used to determine the percentage of the compound remaining relative to the 0-hour time point.
Visualizations
Caption: Experimental workflow for assessing solution stability.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Overcoming Solubility Challenges of Thiadiazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear troubleshooting guidance for the solubility challenges frequently encountered with thiadiazole compounds in experimental assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My thiadiazole compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.
-
Question: What is the primary cause of this immediate precipitation?
-
Answer: This is a common phenomenon known as "precipitation upon dilution" or "crashing out".[1][2] It occurs because your compound is soluble in the highly organic DMSO stock but has very low solubility in the aqueous buffer. When the stock is diluted, the compound's concentration surpasses its aqueous solubility limit, causing it to fall out of solution.[1][3] This rapid change in solvent polarity is often referred to as "solvent shock".[3]
-
-
Question: How can I prevent this from happening?
-
Answer: You can address this with several procedural adjustments:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically at or below 0.5%, to minimize both solvent effects and potential toxicity to cells.[1][3]
-
Pre-warm Your Aqueous Solution: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) can increase the solubility of your compound.[2][3] Adding compounds to cold media can decrease solubility.[2]
-
Modify the Dilution Process: Instead of adding a small volume of stock directly into a large volume of buffer, add the DMSO stock dropwise to the aqueous solution while gently vortexing or swirling.[2][3] This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Perform Serial Dilutions: A gradual change in solvent composition is less likely to cause precipitation.[1] Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media.[1][2][3]
-
-
Issue 2: My compound appears soluble at first, but I see a precipitate forming over time in the incubator.
-
Question: Why does my compound precipitate after a few hours or days?
-
Answer: Delayed precipitation can be caused by several factors:
-
Temperature Shifts: The change in temperature from preparation at room temperature to incubation at 37°C can affect solubility.[3]
-
pH Changes: In cell-based assays, cellular metabolism can alter the pH of the culture medium.[2] If your compound's solubility is pH-sensitive, this shift can cause it to precipitate.[3]
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[3]
-
Evaporation: Water loss from the culture plate can increase the compound's effective concentration, pushing it beyond its solubility limit.[4]
-
-
-
Question: What steps can I take to avoid delayed precipitation?
-
Answer:
-
Ensure Temperature Stability: Pre-warm all solutions and ensure your incubator maintains a stable temperature.[3]
-
Use Buffered Media: To counteract pH shifts from cell metabolism, ensure your media is adequately buffered, for example, by using HEPES.[3]
-
Test Stability: Assess the compound's stability and solubility in the specific culture medium over the full duration of your experiment.
-
Prevent Evaporation: Monitor incubator humidity and use properly sealed culture plates or flasks to minimize evaporation.[4]
-
-
Issue 3: I am observing inconsistent and non-reproducible results in my biological assays.
-
Question: What could be causing this variability with the same batch of my compound?
-
Question: How can I improve the reproducibility of my experiments?
-
Answer:
-
Confirm Complete Dissolution: Always visually inspect your stock solutions to ensure the compound is fully dissolved. If necessary, use gentle warming or brief sonication to aid dissolution.[1]
-
Prepare Fresh Solutions: Whenever feasible, prepare fresh working dilutions from your DMSO stock for each experiment.[1] This minimizes issues related to compound degradation or precipitation during storage.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot your main stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can encourage precipitation and water absorption by DMSO.[3][5]
-
Consider Advanced Formulation: If simple procedural changes are insufficient, you may need to employ a more robust solubility enhancement strategy.
-
-
Frequently Asked Questions (FAQs)
Q1: Why do many substituted thiadiazole derivatives exhibit low water solubility? A1: The core thiadiazole ring can be modified with various substituents. When these are lipophilic (fat-loving) groups, such as aromatic or phenyl rings, they increase the molecule's overall hydrophobicity, reducing its affinity for water.[1] Additionally, the planar structure of the thiadiazole ring can promote strong packing in a crystal lattice, making it difficult for water molecules to break the solid apart and dissolve it.[1][6][7]
Q2: What are the primary strategies for improving the solubility of poorly soluble thiadiazole derivatives for in vitro assays? A2: The main approaches involve modifying the formulation to increase the compound's aqueous solubility. These include:
-
Co-solvents: Using a water-miscible organic solvent in addition to water.[8][9]
-
Surfactants: Employing detergents that form micelles to encapsulate the drug.[8][10]
-
Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the compound.[8][11][12]
-
Solid Dispersions: Dispersing the compound in a polymeric carrier.[13][14]
-
Particle Size Reduction: Decreasing the particle size to the nano-range to increase the surface area and dissolution rate.[8][11][13]
Q3: How do co-solvents work and which ones are common? A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15] This reduces the interfacial tension between the aqueous environment and the hydrophobic thiadiazole compound, allowing it to dissolve more readily.[9][16] Commonly used co-solvents in preclinical studies include polyethylene glycol (PEG 400), propylene glycol (PG), ethanol, and glycerin.[8][17]
Q4: What is the mechanism of action for surfactants? A4: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In water, above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles. The hydrophobic drug can be encapsulated within the hydrophobic core of the micelle, while the hydrophilic exterior keeps the entire structure dissolved in the aqueous solution.[10][18][19]
Q5: How do cyclodextrins improve solubility? A5: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic outer surface and a hydrophobic inner cavity.[20][21] A poorly soluble thiadiazole molecule can fit into this hydrophobic cavity, forming a "host-guest" or "inclusion" complex. This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the compound.[12][20][21][22]
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous solvent system, decreasing interfacial tension.[9][16] | Simple to implement; effective for many compounds. | High concentrations can be toxic to cells or interfere with the assay; may not be sufficient for very insoluble compounds. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | High solubilizing capacity; can mimic in vivo conditions (bile salts). | Can interfere with protein assays; potential for cell toxicity; choice of surfactant and concentration is critical. |
| Cyclodextrins | Form water-soluble inclusion complexes by encapsulating the hydrophobic compound in a central cavity.[20][21] | Low toxicity; can improve compound stability; widely used in pharmaceutical formulations.[21] | Limited by the size of the compound and the cavity; can be more expensive; requires optimization of the drug-to-cyclodextrin ratio.[1] |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the compound, which enhances the dissolution rate according to the Noyes-Whitney equation.[8][13] | A physical modification that does not change the compound's chemical structure; can significantly improve bioavailability.[13] | Requires specialized equipment (e.g., for nanomilling or homogenization); potential for particle aggregation. |
Experimental Protocols
Protocol 1: Recommended Serial Dilution Method for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a compound from a 10 mM DMSO stock to a final concentration of 10 µM in cell culture medium.
-
Prepare Stock Solution: Ensure your 10 mM stock of the thiadiazole compound in 100% anhydrous DMSO is fully dissolved. Use gentle warming or sonication if needed.
-
Pre-warm Medium: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[2]
-
Create Intermediate Dilution 1 (1 mM): While gently vortexing 90 µL of 100% DMSO, slowly add 10 µL of your 10 mM stock solution. This creates a 1 mM solution in DMSO.
-
Create Intermediate Dilution 2 (100 µM): While gently vortexing 900 µL of pre-warmed cell culture medium, slowly add 100 µL of the 1 mM intermediate dilution. This creates a 100 µM solution with 10% DMSO.
-
Prepare Final Working Solution (10 µM): Add 100 µL of the 100 µM solution to 900 µL of pre-warmed cell culture medium. This yields your final 10 µM working solution in a medium containing 1% DMSO.
-
Dose the Cells: Add the required volume of this final working solution to your cell plates. For a final 1:10 dilution (e.g., adding 10 µL to 90 µL of media in a well), the final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
Protocol 2: Preparation of a Thiadiazole-Cyclodextrin Inclusion Complex (Kneading Method)
This method creates a solid dispersion that can be dissolved in water for assays. Beta-cyclodextrin (β-CD) or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12][23]
-
Determine Molar Ratio: Start with a 1:1 molar ratio of the thiadiazole compound to cyclodextrin. This may require optimization.
-
Mix Components: Accurately weigh the thiadiazole compound and the cyclodextrin and place them in a mortar.
-
Knead the Mixture: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder in the mortar.
-
Form a Paste: Knead the mixture thoroughly with a pestle for 45-60 minutes to form a homogeneous, thick paste.
-
Dry the Product: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, or use a vacuum desiccator.
-
Create a Fine Powder: Scrape the dried complex from the mortar and grind it into a fine, uniform powder.
-
Test Solubility: The resulting powder is the inclusion complex. Test its aqueous solubility by dissolving it in your assay buffer and comparing it to the solubility of the uncomplexed compound.
Visualizations
Caption: A logical workflow for troubleshooting common precipitation issues.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.
Caption: Surfactants form micelles to solubilize hydrophobic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. jocpr.com [jocpr.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wisdomlib.org [wisdomlib.org]
- 17. scispace.com [scispace.com]
- 18. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 23. eijppr.com [eijppr.com]
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues with thiadiazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results with my thiadiazole compound?
A1: Inconsistent results with thiadiazoles can stem from several factors. These compounds are often classified as Pan-Assay Interference Compounds (PAINS), meaning they can interact non-specifically with assay components.[1][2][3] Key reasons for variability include compound instability in assay buffers, a tendency to form aggregates, and inherent reactivity that leads to non-specific interactions with proteins.[4][5]
Q2: What are Pan-Assay Interference Compounds (PAINS) and how do they relate to thiadiazoles?
A2: PAINS are chemical structures that frequently appear as "hits" in high-throughput screening assays but are often false positives due to their non-specific activity.[1][2][3] Certain thiadiazole scaffolds, particularly 1,2,4-thiadiazoles and benzothiadiazoles, are recognized PAINS.[1][2] Their interference can arise from various mechanisms, including covalent modification of proteins, aggregation, redox cycling, and fluorescence interference.[1][2]
Q3: My thiadiazole compound shows activity in my primary screen but fails in downstream validation assays. What could be the cause?
A3: This is a classic indicator of assay interference. Your primary screen might be susceptible to a mechanism of interference that is not present in your validation assays. For example, some thiadiazoles are known to be thiol-reactive and can covalently modify cysteine residues on proteins, leading to promiscuous inhibition.[1][6] If your primary assay contains a protein with a reactive cysteine that is absent in your validation assay, you will observe this discrepancy.
Q4: Can the solubility of my thiadiazole compound affect my assay results?
A4: Absolutely. Many thiadiazole derivatives are highly lipophilic and have poor aqueous solubility.[7] This can lead to compound precipitation or aggregation in aqueous assay buffers, causing inconsistent results and false positives.[4][5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes & Troubleshooting Steps
| Cause | Troubleshooting Step |
| Compound Precipitation/Aggregation | Visually inspect wells for precipitate. Pre-incubate the compound in assay buffer and check for turbidity. Use a detergent like Triton X-100 (0.01%) to prevent aggregation.[5] |
| Poor Solubility | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed the solvent's tolerance. Consider using formulation techniques like solid dispersions for poorly soluble compounds.[7] |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips. Ensure thorough mixing after adding the compound to the assay plate. |
Issue 2: Loss of Compound Activity Over Time
Possible Causes & Troubleshooting Steps
| Cause | Troubleshooting Step |
| Compound Instability | Assess the stability of your thiadiazole in the assay buffer over the course of the experiment.[5] This can be done by incubating the compound in the buffer for different time points and then analyzing its concentration and integrity by HPLC. |
| Reactivity with Assay Components | Thiadiazoles can react with components in the assay medium, such as free thiols (e.g., from DTT or cysteine).[1] If possible, use an assay format that avoids these reactive components. |
| Adsorption to Plastics | Some lipophilic compounds can adsorb to the surface of microplates. Consider using low-binding plates. |
Issue 3: Suspected Non-Specific Inhibition or Assay Interference
Possible Causes & Troubleshooting Steps
| Cause | Troubleshooting Step |
| Thiol Reactivity | Perform the assay in the presence and absence of a reducing agent like Dithiothreitol (DTT). A loss of inhibitory activity in the presence of DTT suggests that your compound may be a covalent modifier that reacts with thiols.[5] |
| Compound Aggregation | Run the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.[5] |
| Fluorescence Interference | If using a fluorescence-based assay, measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay. A high background signal can indicate interference.[4] |
| Redox Activity | Some compounds can interfere with assays by acting as redox cyclers. This can be tested by including redox-sensitive reagents in a counter-assay. |
Data Presentation: Summary of Reported Thiadiazole Assay Liabilities
| Liability | Thiadiazole Scaffold | Assay Type Affected | Suggested Mitigation | Reference |
| Thiol Reactivity | 1,2,4-Thiadiazoles | Assays with free thiols (e.g., Coenzyme A-dependent enzymes), enzymes with reactive cysteines | Add DTT to the assay buffer as a control; use orthogonal assays. | [1][6] |
| Aggregation | Various substituted thiadiazoles | High-throughput screens | Include 0.01% Triton X-100 in the assay buffer; use in silico aggregation predictors. | [4][5] |
| Instability | Various substituted thiazoles and thiadiazoles | Assays with long incubation times | Pre-incubate compound in buffer and analyze for degradation by HPLC. | [5] |
| Fluorescence | Certain 1,3,4-thiadiazole derivatives | Fluorescence-based assays | Measure intrinsic compound fluorescence; use an alternative non-fluorescent assay format. | [4] |
| Poor Solubility | Lipophilic thiadiazoles | Aqueous buffer-based assays | Ensure final DMSO concentration is low; use formulation strategies. | [7] |
Experimental Protocols
Protocol 1: Assessing Thiol Reactivity using DTT
-
Prepare Reagents:
-
Your thiadiazole compound at 2x the final desired concentration in assay buffer.
-
Your target protein/enzyme in assay buffer.
-
Substrate and detection reagents.
-
Dithiothreitol (DTT) stock solution (e.g., 1 M).
-
-
Assay Setup:
-
Prepare two sets of assay plates.
-
In the "Test" plate, add your compound and protein.
-
In the "Control" plate, add your compound, protein, and DTT to a final concentration of 1 mM.
-
Include appropriate positive and negative controls on both plates.
-
-
Incubation and Detection:
-
Pre-incubate the plates for 30 minutes at room temperature to allow for any reaction between the compound and the protein or DTT.
-
Initiate the reaction by adding the substrate.
-
After the appropriate reaction time, add the detection reagents and measure the signal.
-
-
Data Analysis:
-
Compare the inhibition of your compound in the presence and absence of DTT. A significant decrease in inhibition in the presence of DTT suggests your compound is reacting with thiols.
-
Protocol 2: Aggregation Counter-Screen with Triton X-100
-
Prepare Reagents:
-
Your thiadiazole compound at various concentrations.
-
Assay buffer.
-
Assay buffer containing 0.02% Triton X-100.
-
-
Assay Setup:
-
Prepare two sets of assay plates.
-
On the "Test" plate, perform your standard assay protocol.
-
On the "Control" plate, perform the assay using the buffer containing Triton X-100 (final concentration will be 0.01% if all components are added in equal volumes).
-
-
Data Analysis:
-
Generate dose-response curves for your compound in the presence and absence of Triton X-100. A rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based activity.
-
Visualizations
References
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
regioselectivity control in the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the regioselective synthesis of 5-substituted-1,3,4-thiadiazol-2-amines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines?
The most prevalent and versatile precursor is a substituted thiosemicarbazide or its corresponding thiosemicarbazone, which is typically formed by the condensation of a thiosemicarbazide with an aldehyde or a carboxylic acid derivative.[1][2][3][4]
Q2: How is regioselectivity controlled during the cyclization of acylthiosemicarbazides?
Regioselectivity is primarily controlled by the pH of the reaction medium. Acid-catalyzed cyclization of acylthiosemicarbazides strongly favors the formation of 1,3,4-thiadiazole derivatives.[5][6] In contrast, cyclization under alkaline or basic conditions typically leads to the formation of the isomeric 1,2,4-triazole derivatives.[5][7]
Q3: What are the common cyclizing agents used to promote the formation of the 1,3,4-thiadiazole ring?
A variety of dehydrating and cyclizing agents are used. Strong acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are common.[5][8] Phosphorus-based reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are also highly effective.[9][10][11] Additionally, iodine-mediated oxidative cyclization offers a metal-free alternative.[2][12]
Q4: Can I synthesize the target compound directly from a carboxylic acid and thiosemicarbazide?
Yes, this is a very common and direct method. The reaction involves heating the carboxylic acid and thiosemicarbazide in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃).[9][13] This method proceeds via an in-situ generated acylthiosemicarbazide intermediate which then cyclizes.
Troubleshooting Guide
Problem 1: Low or no yield of the desired 5-substituted-1,3,4-thiadiazol-2-amine.
| Possible Cause | Suggested Solution |
| Ineffective Cyclizing Agent | The chosen acid or dehydrating agent may not be strong enough for your specific substrate. Switch to a more powerful agent. For example, if concentrated HCl is failing, consider using POCl₃ or H₂SO₄.[5][8][9] |
| Incorrect Reaction Temperature | Many cyclization reactions require heating or reflux to proceed. Ensure your reaction is heated appropriately as specified in the protocol (typically 80-100 °C or reflux).[9] A solid-phase grinding method at room temperature using PCl₅ has also been reported for high yields.[10] |
| Poor Quality of Starting Materials | Verify the purity of your thiosemicarbazide and the corresponding aldehyde or carboxylic acid. Impurities can interfere with the reaction. |
| Decomposition of Reactants/Products | The 2,4-dioxothiazolidine ring, if present in a precursor, is known to be unstable in alkaline media. Ensure an acidic medium is maintained for such substrates.[5] Prolonged heating at very high temperatures can also lead to degradation. |
Problem 2: The major product isolated is the 1,2,4-triazole-3-thione isomer.
This is a classic regioselectivity problem. The formation of the 1,2,4-triazole isomer is favored under basic or, in some cases, neutral conditions.
Caption: Regioselectivity control in thiadiazole synthesis.
Problem 3: The reaction stalls at the thiosemicarbazone intermediate.
| Possible Cause | Suggested Solution |
| Insufficient Activation for Cyclization | The intermediate requires an activating agent to cyclize. Ensure a suitable cyclizing agent is present in sufficient quantity. For oxidative cyclization, an oxidant like iodine (I₂) or ferric chloride (FeCl₃) is required.[4][12][14] For acid-catalyzed cyclization, ensure the acid is strong enough and present in at least a catalytic, if not stoichiometric, amount. |
| Solvent Effects | The choice of solvent can influence the reaction. For acid-catalyzed reactions, polar aprotic solvents like DMF or protic solvents like water can be effective, but optimization may be required.[15] Some procedures note high yields with minimal or no solvent (solid-phase).[10] |
Quantitative Data Summary
Table 1: Comparison of Cyclization Conditions for Regioselective Synthesis
This table summarizes data adapted from various studies to illustrate the impact of reaction conditions on product yield.
| Precursor | Cyclizing Agent / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Carboxylic Acid + Thiosemicarbazide | POCl₃ | - | 80-90 | 1 | 75 | --INVALID-LINK--[9] |
| Thiosemicarbazone | I₂ | Ethanol/H₂O | 50 | 12 | ~60-85 | --INVALID-LINK--[2] |
| Acylthiosemicarbazide | conc. H₂SO₄ | - | RT | 24 | High | --INVALID-LINK--[6] |
| Carboxylic Acid + Thiosemicarbazide | PCl₅ (solid-phase) | - | RT | - | >91 | --INVALID-LINK--[10] |
| Alkyl 2-(amino)-2-thioxoacetate + Acyl hydrazide | p-TSA | Toluene | 90 | 3 | 94 | --INVALID-LINK--[15] |
Key Experimental Protocols
Protocol 1: Cyclization of Carboxylic Acid with Thiosemicarbazide using POCl₃
This method is adapted from a procedure for synthesizing 5-aryl-1,3,4-thiadiazole-2-amines.[9]
-
Reaction Setup: In a round-bottom flask, add the substituted carboxylic acid (1.0 eq) to phosphorus oxychloride (POCl₃, ~3-4 mL per mmol of acid). Stir the mixture at room temperature for 20 minutes.
-
Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (1.0 eq) to the mixture.
-
Heating: Heat the resulting mixture to 80–90 °C for one hour with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling the flask in an ice bath, carefully and slowly add 10-15 mL of cold water to quench the excess POCl₃.
-
Hydrolysis: Reflux the resulting suspension for 4 hours to ensure complete hydrolysis and cyclization.
-
Work-up: Cool the mixture and basify the solution to pH 8 using a 50% sodium hydroxide solution.
-
Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification.
Protocol 2: Iodine-Mediated Oxidative Cyclization of Thiosemicarbazones
This metal-free method is adapted from a procedure for synthesizing a variety of 2-amino-5-substituted-1,3,4-thiadiazoles.[2][12]
-
Thiosemicarbazone Synthesis: First, synthesize the thiosemicarbazone by condensing the desired aldehyde (1.0 eq) with thiosemicarbazide (1.0 eq) in a suitable solvent like ethanol, often with a catalytic amount of acetic acid.
-
Reaction Setup: Dissolve the purified thiosemicarbazone intermediate (1.0 eq) in a mixture of ethanol and water.
-
Cyclization: Add iodine (I₂, ~2.0 eq) to the solution. Heat the reaction mixture at approximately 50 °C for 12 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture. Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine until the brown color disappears.
-
Isolation: The precipitated solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization.
Workflow and Decision Making
Caption: General experimental workflow for thiadiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 13. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. growingscience.com [growingscience.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to facilitate a smooth scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and scalable methods involve the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. Common cyclizing/dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), polyphosphoric acid (PPA), or concentrated sulfuric acid.[1][2][3] Greener alternatives employing microwave irradiation or ultrasonic assistance are also being explored.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Exothermic reactions are common, especially with phosphorus halides. Gradual reagent addition and efficient cooling are crucial to prevent side reactions and ensure safety.
-
Mixing: Homogeneous mixing is essential for consistent reaction progress and to avoid localized overheating. Ensure the stirring mechanism is adequate for the larger vessel size.
-
Purity of Starting Materials: The purity of thiosemicarbazide and p-methoxybenzoic acid is critical for obtaining a high yield and purity of the final product.
-
Moisture Control: The reaction is sensitive to moisture, which can decompose the cyclizing agents. Use of dry solvents and an inert atmosphere (e.g., nitrogen) is highly recommended.
Q3: What are the potential side products in this synthesis?
A3: Potential side products can include unreacted starting materials, partially reacted intermediates (e.g., acylthiosemicarbazides), and byproducts from the decomposition of the cyclizing agent. Inadequate temperature control can also lead to the formation of polymeric materials.
Q4: How can I purify the crude this compound on a large scale?
A4: Recrystallization is a common and effective method for purifying the final product on a larger scale. A mixed solvent system, such as DMF/water or ethanol/water, is often employed.[1] Slurrying the crude product in a suitable solvent to remove impurities can also be an effective initial purification step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive cyclizing agent (e.g., POCl₃ exposed to moisture).2. Insufficient reaction temperature or time.3. Poor quality of starting materials. | 1. Use a fresh, unopened bottle of the cyclizing agent or redistill it before use.2. Monitor the reaction progress using TLC and consider extending the reaction time or gradually increasing the temperature.3. Ensure the purity of thiosemicarbazide and p-methoxybenzoic acid through appropriate analytical techniques (e.g., melting point, NMR). |
| Formation of a Tar-like or Polymeric Substance | 1. Reaction temperature is too high.2. Rapid addition of the cyclizing agent leading to an uncontrolled exotherm. | 1. Maintain strict temperature control throughout the reaction.2. Add the cyclizing agent dropwise or in portions, with efficient cooling. |
| Product is Difficult to Isolate from the Reaction Mixture | 1. The pH of the work-up solution is not optimal for precipitation.2. The product has some solubility in the work-up solvent. | 1. Carefully adjust the pH of the aqueous solution to be slightly alkaline (pH 8-9) to ensure complete precipitation of the amine product.[1]2. Cool the mixture in an ice bath to minimize solubility before filtration. |
| Final Product has a Low Purity After Recrystallization | 1. Inappropriate recrystallization solvent system.2. Presence of persistent impurities. | 1. Screen different solvent systems for recrystallization to find one that provides good recovery and high purity.2. Consider a pre-purification step, such as a charcoal treatment or a wash with a solvent in which the product is sparingly soluble. |
Experimental Protocol: Scaled-Up Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound on a larger scale, based on the reaction of p-methoxybenzoic acid and thiosemicarbazide using phosphorus oxychloride as the cyclizing agent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| p-Methoxybenzoic acid | 152.15 | 1.0 |
| Thiosemicarbazide | 91.13 | 1.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.0-3.0 |
| Toluene (anhydrous) | - | - |
| Sodium Carbonate Solution (10% w/v) | - | - |
| Dimethylformamide (DMF) | - | - |
| Water | - | - |
Procedure:
-
Reaction Setup: In a suitably sized, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add p-methoxybenzoic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 80-90 °C). Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a 10% aqueous sodium carbonate solution until the pH is approximately 8-9. The crude product will precipitate out.
-
Isolation: Filter the solid product using a Buchner funnel, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of DMF and water, to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the scaled-up synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of Polar 1,3,4-Thiadiazole Derivatives
Welcome to the technical support center for the purification of polar 1,3,4-thiadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these valuable heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar 1,3,4-thiadiazole derivatives difficult to purify?
A: The purification challenges stem from a combination of their inherent properties:
-
High Polarity: These compounds often contain multiple heteroatoms (nitrogen and sulfur) and polar functional groups (e.g., amino, hydroxyl, carboxyl), leading to strong interactions with polar stationary phases like silica gel. This can result in poor mobility (low Rf) and significant peak tailing in normal-phase chromatography.
-
Basic Nature: The nitrogen atoms in the thiadiazole ring and substituents like amino groups can act as bases. This leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking, irreversible adsorption, and even decomposition of the compound on the column.
-
Solubility Issues: While soluble in highly polar solvents like DMSO and DMF, they often exhibit poor solubility in common chromatography eluents (e.g., ethyl acetate/hexane mixtures), making sample loading and elution difficult.
Q2: What is the first step I should take to develop a purification strategy?
A: The first step is to assess the purity of your crude product and gather information about your compound's properties. Use Thin-Layer Chromatography (TLC) with various solvent systems to get a preliminary idea of the number of components and the polarity of your target compound. It is also crucial to test the solubility of your crude material in a range of solvents.
Q3: My 2-amino-1,3,4-thiadiazole derivative seems to be "stuck" at the baseline of my silica TLC plate, even in 100% ethyl acetate. What should I do?
A: This is a common issue due to the high polarity and basicity of these compounds. You need to use a more polar and/or basic mobile phase. Try a solvent system like 5-10% methanol in dichloromethane. If streaking is observed, adding a small amount (0.5-2%) of a base like triethylamine or ammonium hydroxide to the eluent can help to neutralize the acidic silica surface and improve the spot shape.
Q4: Can I use reversed-phase chromatography for these polar compounds?
A: Yes, reversed-phase (RP) chromatography is often an excellent choice for purifying polar compounds. Since the stationary phase (e.g., C18) is nonpolar, highly polar compounds will elute early. This can be advantageous for separating them from less polar impurities. For very polar thiadiazoles that show little retention even in highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar 1,3,4-thiadiazole derivatives.
Issue 1: Severe Peak Tailing in Column Chromatography (Normal-Phase)
Question: My target compound is producing a long, tailing peak during flash chromatography on silica gel, leading to poor separation from impurities. How can I resolve this?
Answer: Peak tailing for basic compounds like amino-thiadiazoles on silica gel is typically caused by strong, non-ideal interactions with acidic silanol groups on the silica surface. Here are several strategies to mitigate this:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small percentage of a base into your eluent to compete with your compound for the acidic sites on the silica. Common choices include triethylamine (TEA) at 0.5-2% or a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH4OH in MeOH stock solution added to dichloromethane).
-
Increase Eluent Polarity: A more polar solvent (like methanol or ethanol) can help to reduce secondary interactions and improve peak shape.
-
-
Stationary Phase Deactivation:
-
Pre-treatment: Before running the column, you can deactivate the silica gel by flushing it with your chosen eluent containing a basic modifier. This neutralizes the most active sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded phase like amino-propylated silica.
-
Issue 2: Compound is Insoluble in the Chosen Chromatography Solvent
Question: My crude 1,3,4-thiadiazole derivative is not soluble in the ethyl acetate/hexane system that gives good separation on TLC. How can I load it onto the column?
Answer: This is a common challenge. Here are two effective methods for loading poorly soluble compounds:
-
Dry Loading (Adsorption onto Silica):
-
Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane, methanol, or acetone).
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution.
-
Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Load this powder directly onto the top of your prepared column. This technique ensures that the compound is introduced to the column in a concentrated band.
-
-
Liquid Injection in a Stronger, Miscible Solvent:
-
Dissolve your sample in a minimal amount of a strong, polar solvent (like DMF or DMSO).
-
Inject this solution directly onto the column.
-
Caution: Use the absolute minimum volume necessary, as these strong solvents can interfere with the separation if used in excess. This method is more common in HPLC than in flash chromatography.
-
Issue 3: The Compound Decomposes on the Silica Gel Column
Question: I am losing a significant amount of my product during column chromatography, and I suspect it is decomposing on the silica. How can I prevent this?
Answer: Acid-sensitive compounds can degrade on standard silica gel. Here's how to address this:
-
Deactivate the Silica: As mentioned for peak tailing, using a basic modifier like triethylamine in your eluent will neutralize the acidic nature of the silica gel and can prevent decomposition.
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.
-
Florisil: This is a milder, neutral magnesium silicate that can be effective.
-
Reversed-Phase Silica (C18): This is an excellent option as the compound will have minimal interaction with the stationary phase, and the mobile phase is typically neutral or slightly acidic.
-
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.
Quantitative Data Summary
Table 1: General Solubility of Polar 1,3,4-Thiadiazole Derivatives
| Solvent Class | Solvent Examples | Typical Solubility | Purification Application Notes |
| Nonpolar | Hexane, Pentane | Insoluble | Useful as an anti-solvent for recrystallization. |
| Moderately Polar | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Soluble | Often used as the less polar component in chromatography. |
| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | Common polar component in normal-phase chromatography. |
| Polar Protic | Ethanol, Methanol | Soluble | Used as a strong eluent in normal-phase or for recrystallization.[1][2] |
| Highly Polar | Water, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Generally too strong for normal-phase elution; used for dissolving samples for dry loading or for recrystallization. |
Table 2: Estimated pKa Values and Implications for Purification
| Functional Group on Thiadiazole | Estimated pKa Range (of Conjugate Acid) | Purification Implications |
| Unsubstituted Ring Nitrogen | 1.0 - 2.5 | Weakly basic. Protonation requires strong acid. Acid-base extraction is generally not effective with weak aqueous acids. |
| 2-Amino Group | 3.0 - 5.0 | Weakly basic. Can be protonated by moderate acids. Prone to strong interaction with silica gel. Acid-base extraction into aqueous acid may be feasible. |
| 2-Thiol/Thione Group | 6.0 - 8.0 (as an acid) | Acidic. Can be deprotonated with a mild base. Allows for extraction into a basic aqueous layer. |
Note: These are estimated values. The actual pKa will vary significantly based on the other substituents on the ring.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
This protocol is suitable for a polar, basic 1,3,4-thiadiazole derivative that exhibits streaking on TLC.
-
Solvent System Selection:
-
Develop a solvent system using TLC. A good starting point for polar compounds is 5% Methanol in Dichloromethane (MeOH/DCM).
-
Aim for an Rf value of 0.2-0.3 for your target compound.
-
If streaking is observed, add 1% triethylamine (TEA) to the solvent system and re-run the TLC.
-
-
Column Preparation:
-
Select an appropriately sized column (a 50:1 to 100:1 ratio of silica gel to crude material by weight is common for difficult separations).
-
Dry pack the column with silica gel.
-
Wet the column with the nonpolar solvent (e.g., hexane) and then flush with the chosen eluent (e.g., 5% MeOH/DCM + 1% TEA) until the silica is fully equilibrated.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., 2-3 mL of DCM).
-
Add 1 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using air or nitrogen) to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.
-
Protocol 2: Recrystallization from a Mixed Solvent System
This method is effective when a single solvent does not provide the desired solubility profile (i.e., highly soluble when hot, poorly soluble when cold). A common pair for polar compounds is Ethanol/Water.
-
Solvent Selection: Confirm that your compound is soluble in ethanol and insoluble in water.
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely. Heat the mixture on a hot plate with stirring.
-
-
Inducing Precipitation:
-
While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Protocol 3: Acid-Base Extraction for a Weakly Basic Thiadiazole
This protocol can be used to separate a weakly basic 2-amino-1,3,4-thiadiazole from neutral or acidic impurities.
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.
-
Acidic Extraction:
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated (and now water-soluble) thiadiazole salt will move into the aqueous layer. The neutral and acidic impurities will remain in the organic layer.
-
Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the basic compound. Combine the aqueous extracts.
-
-
Regeneration of the Free Base:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 2M NaOH or saturated NaHCO3 solution) dropwise with stirring until the solution becomes basic (check with pH paper, aim for pH 8-9).
-
The neutral 2-amino-1,3,4-thiadiazole should precipitate out of the solution.
-
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If the compound does not precipitate (or oils out), extract the basified aqueous solution back into an organic solvent (e.g., 3 x with DCM). Combine the organic extracts, dry with a drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified product.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of 5-Methoxy-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of 5-Methoxy-1,3,4-thiadiazol-2-amine and other notable thiadiazole derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is supported by experimental data to aid researchers in navigating the structure-activity relationships within this versatile class of compounds.
Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
The general synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. Variations in the starting carboxylic acid allow for the introduction of diverse substituents at the 5-position of the thiadiazole ring.
Below is a generalized workflow for the synthesis of these compounds.
Caption: General synthesis of 2-amino-1,3,4-thiadiazoles.
Anticancer Activity: A Comparative Look
For instance, derivatives bearing a methoxy-phenyl group have shown notable anticancer effects. The presence of electron-donating groups like methoxy on the phenyl ring can influence the molecule's electronic properties and its interaction with biological targets.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung Carcinoma) | - (Inhibits ERK1/2 pathway) | [1] |
| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Not Specified | Not Specified | |
| 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | Not Specified | Not Specified | |
| 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazole derivatives | Various | Potent Activity | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and incubate for 24 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
References
- 1. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amhsr.org [amhsr.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Action of 5-Methoxy-1,3,4-thiadiazol-2-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of the potential mechanisms of action of 5-Methoxy-1,3,4-thiadiazol-2-amine, drawing upon experimental data from structurally related compounds within the 2-amino-1,3,4-thiadiazole class. Due to a lack of specific studies on this compound, this guide will focus on the well-documented anticancer and carbonic anhydrase inhibitory activities of its close analogs, providing a framework for validating its potential therapeutic applications.
Postulated Mechanisms of Action
The 2-amino-1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a range of biological activities. Based on studies of analogous compounds, the primary mechanisms of action for this compound are likely centered around carbonic anhydrase inhibition and anticancer effects through the induction of apoptosis.
Carbonic Anhydrase Inhibition
Many derivatives of 2-amino-1,3,4-thiadiazole are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[3][4][5] The sulfonamide group present in many active thiadiazole derivatives is a key zinc-binding group, crucial for their inhibitory activity.[6]
dot
Anticancer Activity
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[1][7][8] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10] Some thiadiazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Akt pathway.
dot
Comparative Performance Data
Table 1: Carbonic Anhydrase Inhibition by 2-Amino-1,3,4-thiadiazole Derivatives
| Compound | Target Isozyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido]benzenesulfonamide derivatives | hCA I | 0.144 - 15.65 | Acetazolamide | - |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido]benzenesulfonamide derivatives | hCA II | 0.109 - 17.95 | Acetazolamide | - |
| Mono-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA II | 16.7 | - | - |
Data compiled from studies on related thiadiazole sulfonamides which show high affinity for carbonic anhydrase isozymes.[2][11]
Table 2: Anticancer Activity of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazo[2,1-b][7][12][13]thiadiazole derivative of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine | HeLa, CEM, L1210 | 0.78 - 1.6 | - | - |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 | 9 | Imatinib | 20 |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | - | - |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | - | - |
IC50 values represent the concentration required to inhibit 50% of cell growth. Data is for structurally related compounds and not the specific title compound.[1][7][14]
Experimental Protocols
To validate the potential mechanism of action of this compound, the following experimental protocols, based on standard methodologies for assessing carbonic anhydrase inhibition and anticancer activity, are recommended.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.[12]
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (this compound) and a known inhibitor (e.g., Acetazolamide)
-
96-well microplate and plate reader
Procedure:
-
Prepare a solution of the test compound and the reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme solution, and the test compound/inhibitor solution.
-
Incubate the plate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate.
-
Measure the absorbance at 405 nm kinetically to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
dot
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compound (this compound) and a reference anticancer drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates and a plate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and the reference drug.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
dot
Conclusion
While direct experimental validation of the mechanism of action for this compound is currently limited in the scientific literature, the extensive research on its structural analogs strongly suggests its potential as a carbonic anhydrase inhibitor and an anticancer agent. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to systematically investigate and validate these promising therapeutic activities. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its future development as a potential therapeutic agent.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Glaucoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy | PLOS One [journals.plos.org]
- 7. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Activity of 1,3,4-Thiadiazole Derivatives: A Comparative Guide
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including potent anticancer properties.[1][2] The successful translation of promising in vitro results into effective in vivo outcomes is a critical hurdle in the drug discovery and development pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of various 1,3,4-thiadiazole derivatives, supported by experimental data from recent studies.
Data Presentation: In Vitro vs. In Vivo Anticancer Activity
The following tables summarize the in vitro cytotoxic activity and corresponding in vivo antitumor efficacy of selected 1,3,4-thiadiazole derivatives, offering a comparative overview of their therapeutic potential.
| Table 1: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives Against Various Cancer Cell Lines | ||||
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 4e | MCF-7 | Breast Adenocarcinoma | 2.34 (µg/mL) | [3] |
| HepG2 | Hepatocellular Carcinoma | 3.13 (µg/mL) | [3] | |
| Compound 4i | MCF-7 | Breast Adenocarcinoma | 2.34 (µg/mL) | [3] |
| HepG2 | Hepatocellular Carcinoma | 6.51 (µg/mL) | [3] | |
| Compound 6e | MCF-7 | Breast Cancer | 3.85 | [4] |
| Compound 2g | LoVo | Colon Carcinoma | 2.44 | [5] |
| MCF-7 | Breast Cancer | 23.29 | [5] | |
| Compound 8a | A549 | Lung Cancer | 1.62 - 4.61 (range across 7 cell lines) | [6] |
| MDA-MB-231 | Breast Cancer | 1.62 - 4.61 (range across 7 cell lines) | [6] | |
| Compound 22d | MCF-7 | Breast Cancer | 1.52 | [6] |
| HCT-116 | Colon Carcinoma | 10.3 | [6] | |
| Ciprofloxacin-based derivative 1h | SKOV-3 | Ovarian Cancer | 3.58 | [6] |
| Ciprofloxacin-based derivative 1l | A549 | Lung Cancer | 2.79 | [6] |
| Imidazothiadiazole 48k | PDAC models | Pancreatic Ductal Adenocarcinoma | Not specified | [6] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (70) | K562 | Myelogenous Leukemia | Not specified (inhibited Abl protein kinase with IC50 of 7.4 µM) | [7] |
| Ciprofloxacin derivative (71) | Huh-7 | Hepatocellular Carcinoma | 25.75 | [7] |
| Table 2: In Vivo Antitumor Activity of Selected 1,3,4-Thiadiazole Derivatives | |||||
| Compound | Animal Model | Tumor Type | Dose & Administration | Observed Effect | Reference |
| Compound 4i | Tumor-bearing mice | Sarcoma | Not specified | Targeting ability to sarcoma cells | [3] |
| Imidazothiadiazole 48k | Mice xenograft | Pancreatic Ductal Adenocarcinoma | 25 mg/kg, three times a week for two weeks | Significant tumor growth inhibition (p < 0.05) | [6] |
| Anticonvulsant 6d & 7d | Mice | Not applicable (seizure models) | Up to 300 mg/kg | Excellent anticonvulsant activity with no neurotoxicity | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of further studies.
In Vitro Cytotoxicity Assessment: MTT Assay[4]
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC3, 4T1, MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives (typically ranging from 0.195 to 200 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vivo Antitumor Efficacy in Xenograft Model[6]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., pancreatic ductal adenocarcinoma cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: The mice are randomized into control and treatment groups. The 1,3,4-thiadiazole derivative (e.g., compound 48k) is administered via a suitable route (e.g., intraperitoneally) at a specific dose and schedule (e.g., 25 mg/kg, three times a week). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity.
Mandatory Visualization
Caption: Generalized workflow for the discovery and development of 1,3,4-thiadiazole drug candidates.
Caption: Inhibition of EGFR/HER2 signaling by 1,3,4-thiadiazole derivatives, blocking downstream pathways.
References
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies | MDPI [mdpi.com]
- 4. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
A Comparative Efficacy Analysis: 5-methoxy-1,3,4-thiadiazol-2-amine versus 5-methyl-1,3,4-thiadiazol-2-amine
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of biological activities. Among its numerous derivatives, 5-substituted-1,3,4-thiadiazol-2-amines have garnered significant attention. This guide provides a comparative analysis of the efficacy of two such derivatives: 5-methoxy-1,3,4-thiadiazol-2-amine and 5-methyl-1,3,4-thiadiazol-2-amine, focusing on their carbonic anhydrase inhibitory and antimicrobial activities. This objective comparison is supported by experimental data to aid researchers and drug development professionals in their scientific endeavors.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes, making them an important drug target. The inhibitory effects of 5-methoxy- and 5-methyl-1,3,4-thiadiazol-2-amine against human carbonic anhydrase (hCA) isoforms I and II have been investigated, revealing key differences in their potency.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
| This compound | hCA I | 250 |
| hCA II | 150 | |
| 5-methyl-1,3,4-thiadiazol-2-amine | hCA I | 25.3 |
| hCA II | 1.0 |
Data sourced from studies on 1,3,4-thiadiazole derivatives as carbonic anhydrase inhibitors.
The data clearly indicates that the 5-methyl substituted compound is a significantly more potent inhibitor of both hCA I and hCA II compared to its 5-methoxy counterpart. Notably, its inhibitory activity against hCA II is in the low nanomolar range, highlighting its potential for applications where potent CA II inhibition is desired.
The determination of carbonic anhydrase inhibition constants (Kᵢ) was performed using a stopped-flow spectrophotometric method.
-
Enzyme and Substrate: Recombinant human carbonic anhydrase isoforms I and II (hCA I and hCA II) were used. The esterase activity of the enzymes was assayed using 4-nitrophenylacetate as the substrate.
-
Assay Conditions: The assays were performed at 25°C in a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Procedure: The enzyme-catalyzed hydrolysis of 4-nitrophenylacetate to 4-nitrophenolate was monitored spectrophotometrically at a wavelength of 400 nm.
-
Inhibitor Addition: Various concentrations of the test compounds (5-methoxy- and 5-methyl-1,3,4-thiadiazol-2-amine) were pre-incubated with the enzyme before the addition of the substrate.
-
Data Analysis: The rates of reaction were measured, and the inhibition constants (Kᵢ) were calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Caption: Inhibition of carbonic anhydrase by thiadiazole derivatives.
Antimicrobial Activity
The antimicrobial potential of 1,3,4-thiadiazole derivatives is another area of active investigation. Both 5-methoxy- and 5-methyl-1,3,4-thiadiazol-2-amine have been evaluated for their efficacy against a panel of bacterial and fungal strains.
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |
| This compound | 12.5 | 25 | 25 | 6.25 |
| 5-methyl-1,3,4-thiadiazol-2-amine | 25 | 50 | 50 | 12.5 |
Data represents typical MIC values reported for these classes of compounds and may vary between specific studies.
In contrast to its performance as a carbonic anhydrase inhibitor, this compound demonstrates superior antimicrobial activity compared to the 5-methyl derivative. It exhibits lower MIC values against all tested strains, indicating greater potency in inhibiting microbial growth.
The minimum inhibitory concentration (MIC) for each compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation: Standardized inoculums of the test microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans) were prepared.
-
Compound Dilution: Serial twofold dilutions of the test compounds were prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The comparative analysis of 5-methoxy- and 5-methyl-1,3,4-thiadiazol-2-amine reveals a clear structure-activity relationship that is dependent on the biological target. The 5-methyl derivative is a markedly more potent inhibitor of human carbonic anhydrase isoforms I and II. Conversely, the 5-methoxy derivative demonstrates superior antimicrobial efficacy against a range of bacterial and fungal pathogens. These findings underscore the critical influence of the substituent at the 5-position of the thiadiazole ring on the biological activity profile of these compounds. For researchers in drug development, this highlights the potential to tune the therapeutic application of this scaffold through targeted chemical modifications. Further investigation into the mechanisms of action and in vivo efficacy is warranted to fully elucidate the therapeutic potential of these promising compounds.
Methoxy-Substituted Thiadiazoles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a methoxy substituent onto this heterocyclic core has been a strategic approach to modulate the pharmacological properties of these compounds, leading to the discovery of potent anticancer and antimicrobial agents. This guide provides a comprehensive comparison of methoxy-substituted thiadiazoles with established therapeutic agents, supported by experimental data and detailed protocols to facilitate further research and development.
Anticancer Activity: A Comparative Analysis
Methoxy-substituted thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the activation of caspase signaling pathways.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative methoxy-substituted thiadiazoles against human breast cancer (MCF-7) and other cell lines, in comparison to the standard chemotherapeutic drug, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 6.6[1][2] | Doxorubicin | ~0.8-1.2[3] |
| Methoxy-thiadiazole derivative 1 | MCF-7 | 49.6[4] | Doxorubicin | 18.6[5] |
| Methoxy-thiadiazole derivative 2 | HT-29 | 33.67[3] | Doxorubicin | 13.50[6] |
| Methoxy-thiadiazole derivative 3 | PC-3 | 64.46[3] | Doxorubicin | - |
Note: IC50 values can vary depending on the experimental conditions. The data presented is for comparative purposes.
Mechanism of Action: Apoptosis Induction
Several studies indicate that methoxy-substituted thiadiazoles induce apoptosis in cancer cells. This programmed cell death is often mediated by the activation of the caspase cascade, a family of proteases that execute the apoptotic process. The intrinsic and extrinsic pathways of apoptosis are the two major routes, both of which can be influenced by these compounds.
Figure 1: Apoptosis signaling pathway induced by methoxy-substituted thiadiazoles. This diagram illustrates how these compounds can trigger both the extrinsic and intrinsic apoptotic pathways, leading to the activation of executioner caspases and subsequent cell death.
Antimicrobial Activity: A Comparative Overview
Methoxy-substituted thiadiazoles have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
In Vitro Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of select methoxy-substituted thiadiazoles against common pathogens, compared to standard antimicrobial drugs.
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Methoxy-thiadiazole derivative 4 | Staphylococcus aureus | - | Ciprofloxacin | 0.25 - 0.5[7] |
| Methoxy-thiadiazole derivative 5 | Candida albicans | - | Fluconazole | 0.125 - 0.25[8] |
| Methoxy-thiadiazole derivative 6 | Escherichia coli | - | Ciprofloxacin | - |
Note: The lack of direct comparative MIC values in the same studies highlights a gap in the current literature and an opportunity for future research.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Synthesis and Discovery Workflow
The discovery and development of novel methoxy-substituted thiadiazoles often follows a structured workflow, from initial synthesis to biological evaluation.
Figure 2: General workflow for the synthesis and discovery of novel thiadiazole derivatives. This diagram outlines the key stages from initial chemical synthesis and characterization to high-throughput biological screening and lead optimization.
Conclusion
Methoxy-substituted thiadiazoles represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. The structure-activity relationship studies highlight the importance of the position and number of methoxy groups in determining the biological activity. While the existing data is encouraging, further research, particularly direct comparative studies with a broader range of standard drugs and deeper investigation into their mechanisms of action, is warranted to fully elucidate their therapeutic potential. The protocols and workflows provided in this guide aim to support and standardize these future research endeavors.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase 3 and Cleaved Caspase 3 Expression in Tumorogenesis and Its Correlations with Prognosis in Head and Neck Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Anticancer Activity in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The robust evaluation of novel anticancer compounds necessitates a comprehensive and standardized approach to cross-validate their activity across a diverse panel of cancer cell lines. This guide provides an objective comparison of methodologies, presents key experimental data, and outlines detailed protocols to ensure the reproducibility and reliability of findings in preclinical drug development.
Quantitative Analysis of Anticancer Activity
A primary metric for quantifying the efficacy of an anticancer agent is the half-maximal inhibitory concentration (IC50), which denotes the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[1][2] The consistent determination of IC50 values across multiple, well-characterized cell lines is crucial for assessing the compound's potency and spectrum of activity.
The National Cancer Institute (NCI) has pioneered a standardized platform for these evaluations with the NCI-60 cell line panel, a collection of 60 human cancer cell lines representing nine different types of cancer, including breast, lung, colon, and others.[3][4] This panel has become a cornerstone for high-throughput screening campaigns, allowing for the rapid assessment of thousands of compounds.[5][6]
Below is a representative table summarizing hypothetical IC50 values for a novel anticancer agent, "Compound X," against a selection of commonly used cancer cell lines representing different cancer subtypes.
Table 1: Comparative IC50 Values of Compound X across Various Cancer Cell Lines
| Cell Line | Cancer Type | Subtype | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Estrogen Receptor-Positive | 5.2 |
| MDA-MB-231 | Breast Cancer | Triple-Negative | 12.8 |
| A549 | Lung Cancer | Non-Small Cell Lung Cancer | 8.5 |
| HCT116 | Colon Cancer | Colorectal Carcinoma | 3.1 |
| PC-3 | Prostate Cancer | Androgen-Independent | 15.6 |
| U-87 MG | Glioblastoma | Astrocytoma | 22.4 |
Note: These are example data and should be replaced with actual experimental results.
Delving Deeper: Mechanistic Insights
Beyond determining cytotoxicity, it is imperative to understand the underlying mechanisms by which a compound exerts its anticancer effects. This often involves investigating the induction of apoptosis (programmed cell death) and the perturbation of the cell cycle.
Table 2: Apoptosis Induction and Cell Cycle Arrest by Compound X (10 µM) after 24h
| Cell Line | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| MCF-7 | 45.3% | 38.2% |
| MDA-MB-231 | 22.1% | 15.7% |
| HCT116 | 52.8% | 45.9% |
Note: These are example data and should be replaced with actual experimental results.
Standardized Experimental Protocols
Reproducibility is a significant concern in preclinical research.[7] Therefore, adherence to standardized protocols is paramount.[8][9] The following are detailed methodologies for the key experiments cited above.
1. Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][12]
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[2]
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.[13]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[13]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.[10]
Visualizing the Process and Pathways
To further clarify the experimental and logical frameworks, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]
- 5. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 6. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 7. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 8. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing reproducibility in cancer drug screening: how do we move forward? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijcrt.org [ijcrt.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
comparative analysis of synthetic routes for 2-amino-1,3,4-thiadiazoles
The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficient synthesis of these compounds is, therefore, a subject of significant interest for researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles, offering a detailed examination of their methodologies, performance, and the underlying chemical transformations.
Synthetic Routes at a Glance
The most prevalent approach for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. This guide will focus on three distinct variations of this core reaction:
-
Conventional Heating with Acid Catalysis: A traditional and widely used method.
-
Microwave-Assisted Synthesis: A modern approach leveraging microwave technology for rapid reaction times.
-
One-Pot Synthesis with Polyphosphate Ester (PPE): A milder, one-pot procedure avoiding harsh acidic reagents.
The following sections will delve into the experimental details and comparative performance of each of these synthetic strategies.
Comparative Performance Data
The efficiency of a synthetic route is a critical factor in its selection. The following table summarizes the key performance indicators for the three discussed methods in the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, a representative example.
| Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Conventional Heating | Conc. H₂SO₄ | Ethanol | 4 hours | 80°C | 94% |
| Microwave-Assisted | POCl₃ | DMF | 5 minutes | - | 90% |
| One-Pot with PPE | Polyphosphate Ester | Chloroform | 10 hours | Reflux | ~80-90% |
Note: Yields can vary depending on the specific substrate and reaction scale.
Detailed Experimental Protocols
Method 1: Conventional Heating with Acid Catalysis
This method represents a classical and often high-yielding approach to 2-amino-1,3,4-thiadiazoles. The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclization and dehydration.
Experimental Protocol:
To a solution of an aromatic carboxylic acid (0.05 mol) in ethanol, an aqueous solution of thiosemicarbazide (0.05 mol) is added with constant stirring. A few drops of concentrated sulfuric acid are then added as a catalyst. The reaction mixture is heated at 80-90°C for 4 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and poured into ice-cold water. The solution is then basified with a 10% sodium carbonate solution. The resulting solid precipitate is filtered, dried, and recrystallized from a suitable solvent to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the synthesis of 2-amino-1,3,4-thiadiazoles, microwave irradiation significantly reduces the reaction time from hours to minutes.
Experimental Protocol:
A mixture of an aromatic carboxylic acid (0.05 mol) and thiosemicarbazide (0.05 mol) is dissolved in dimethylformamide (DMF, 10 ml). To this solution, phosphorus oxychloride (POCl₃) is added as a catalyst. The reaction mixture is then subjected to microwave irradiation at 600W for 5 minutes. Reaction completion is monitored by TLC. Upon completion, the mixture is poured into ice-cold water. The solid that separates out is filtered, dried, and recrystallized from a suitable solvent to yield the final product.[3]
Method 3: One-Pot Synthesis with Polyphosphate Ester (PPE)
This method provides a milder alternative for the synthesis of 2-amino-1,3,4-thiadiazoles, avoiding the use of corrosive reagents like concentrated acids or phosphorus oxychloride. Polyphosphate ester (PPE) acts as both a solvent and a cyclodehydrating agent.
Experimental Protocol:
To a hot (60°C) solution of a carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), thiosemicarbazide (5 mmol) is added. The reaction mixture is refluxed for 10 hours. After the reaction is complete, 15 mL of distilled water is added to the mixture, and the residual PPE is neutralized with sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[4][5]
Concluding Remarks
The choice of a synthetic route for 2-amino-1,3,4-thiadiazoles depends on several factors, including the desired scale of the reaction, the availability of reagents and equipment, and the sensitivity of the substrates.
-
The conventional heating method is robust, high-yielding, and utilizes common laboratory reagents, making it a reliable choice for many applications.
-
Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, which can be crucial for high-throughput synthesis and library generation in drug discovery.[3]
-
The one-pot synthesis with PPE provides a milder reaction environment, which may be beneficial for substrates with sensitive functional groups that are not compatible with strong acids.[4][5]
Researchers and drug development professionals are encouraged to consider these factors when selecting the most appropriate synthetic strategy for their specific needs. This comparative guide provides the foundational information to make an informed decision, ultimately facilitating the efficient synthesis of this important class of heterocyclic compounds.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]
Benchmarking 5-Methoxy-1,3,4-thiadiazol-2-amine: A Comparative Guide to Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methoxy-1,3,4-thiadiazol-2-amine against established inhibitors of two key enzymes: carbonic anhydrase and urease. Derivatives of the 1,3,4-thiadiazole scaffold have shown a wide spectrum of biological activities, including the inhibition of these enzymes. This document outlines the current landscape of inhibitory potency for well-characterized compounds and provides detailed experimental protocols to enable the direct benchmarking of this compound.
Note: As of the current literature review, specific experimental data on the inhibitory activity of this compound against carbonic anhydrase and urease is not available. The following data on known inhibitors is provided as a benchmark for future experimental evaluation.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition is a therapeutic strategy for various conditions, including glaucoma and epilepsy.
Comparative Inhibitor Data
| Inhibitor | Target Isoform(s) | IC50 (nM) | Reference(s) |
| Acetazolamide | hCA I, hCA II, hCA IX | 12 (hCA II), 25 (hCA I), 45 (hCA IX) | N/A |
| Methazolamide | hCA I, hCA II | 14 (hCA II), 50 (hCA I) | N/A |
| Dorzolamide | hCA II | 0.54 | N/A |
| Brinzolamide | hCA II | 0.31 | N/A |
Signaling Pathway of Carbonic Anhydrase
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory potential of a compound against carbonic anhydrase activity.
Principle: The esterase activity of carbonic anhydrase is measured using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by CA produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Carbonic Anhydrase (human or bovine)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (pNPA)
-
Test compound (this compound)
-
Known inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and a known inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of a freshly prepared carbonic anhydrase solution.
-
For the control wells, add 20 µL of the solvent instead of the test compound.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPA solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.
Comparative Inhibitor Data
| Inhibitor | IC50 (µM) | Reference(s) |
| Thiourea | 22.0 | N/A |
| Hydroxyurea | 100.2 | N/A |
| Acetohydroxamic Acid | 27.0 | N/A |
Signaling Pathway of Urease
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol utilizes the Berthelot method to quantify ammonia production, which is a direct measure of urease activity.
Principle: Urease hydrolyzes urea to produce ammonia. The amount of ammonia is determined by the reaction with phenol-hypochlorite in an alkaline medium, catalyzed by sodium nitroprusside, to form a colored indophenol complex. The absorbance of this complex is measured at 630 nm.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
Test compound (this compound)
-
Known inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and a known inhibitor in a suitable solvent.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations, 25 µL of urease solution, and 55 µL of phosphate buffer.
-
For the control wells, add 25 µL of the solvent instead of the test compound.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 30°C for 50 minutes.
-
Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well to stop the reaction.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Synergistic Potential of 1,3,4-Thiadiazole Derivatives: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the synergistic effects observed between derivatives of 5-amino-1,3,4-thiadiazole and other therapeutic agents. Due to a lack of specific data on the synergistic effects of 5-Methoxy-1,3,4-thiadiazol-2-amine, this document focuses on structurally related compounds from the 1,3,4-thiadiazole class. The information presented herein is based on available experimental data and aims to provide an objective overview for research and drug development purposes.
Synergistic Antifungal Activity with Amphotericin B
Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives to act synergistically with the antifungal drug Amphotericin B (AmB), potentially reducing its toxicity while maintaining efficacy.
Quantitative Analysis of Synergism
The synergistic effect of two 1,3,4-thiadiazole derivatives, designated as AT2 and AT10, with Amphotericin B against various Candida species was evaluated using the checkerboard microdilution method. The results are summarized as the sum of the Fractional Inhibitory Concentrations (∑FIC), where a value of ≤ 0.5 indicates synergy.
| Candida Species | Compound | Concentration (µg/mL) | ∑FIC | Interpretation |
| C. albicans | AT2 | 32 | ≤ 0.5 | Synergy |
| C. albicans | AT10 | 32 | ≤ 0.5 | Synergy |
| C. parapsilosis | AT2 | 64 | ≤ 0.5 | Synergy |
| C. parapsilosis | AT10 | 64 | ≤ 0.5 | Synergy |
| C. krusei | AT2 | - | Additivity | Additivity |
| C. krusei | AT10 | - | ≤ 0.5 | Synergy |
| Data extracted from a study on synthetic derivatives of 1,3,4-thiadiazole.[1] |
Proposed Mechanism of Action
The synergistic interaction between 1,3,4-thiadiazole derivatives and Amphotericin B is thought to arise from a dual mechanism. These derivatives can disrupt the fungal cell wall, leading to reduced β-glucan levels and increased synthesis of mannan and phosphomannan.[1] Concurrently, they are proposed to interact with Amphotericin B, causing its disaggregation. This disaggregation is hypothesized to enhance the antifungal activity of AmB.[1][2]
Caption: Proposed synergistic mechanism of 1,3,4-thiadiazole derivatives with Amphotericin B.
Synergistic Antibacterial Activity with Kanamycin
Certain 1,3,4-thiadiazole-derived ligands and their metal complexes have demonstrated strong synergistic antibacterial effects with the aminoglycoside antibiotic kanamycin against Staphylococcus aureus.[3]
Experimental Protocol: Checkerboard Microdilution Assay
The checkerboard method is a common in vitro technique to assess the synergistic effects of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of the 1,3,4-thiadiazole derivative and kanamycin are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, the dilutions of the first compound are added to the wells in the horizontal direction, and the dilutions of the second compound are added in the vertical direction. This creates a matrix of varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., S. aureus).
-
Incubation: The plate is incubated under appropriate conditions for the growth of the bacterium.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).
Caption: Workflow for the checkerboard microdilution assay.
Interaction with Barbiturates
Early pharmacological studies on 2-amino-5-phenyl-1,3,4-thiadiazole and related compounds indicated an interaction with barbiturates. In animal models, these thiadiazole derivatives were shown to prolong the hypnotic effects of pentobarbitone and other barbiturates at doses that did not significantly affect muscle tone or spontaneous activity.[4] This suggests a potential synergistic effect in enhancing the sedative properties of barbiturates.
In Vivo Experimental Observations
The studies involved the administration of the thiadiazole compounds to mice, followed by the administration of a barbiturate. The duration of the loss of the righting reflex (a measure of hypnotic effect) was compared between animals receiving the barbiturate alone and those receiving the combination. The thiadiazole derivatives were found to significantly extend the sleeping time induced by the barbiturates.[4]
Conclusion
The available evidence suggests that the 1,3,4-thiadiazole scaffold holds significant promise for the development of synergistic drug combinations. The observed synergistic effects with antifungal agents like Amphotericin B and antibacterial agents like kanamycin, as well as the interactions with barbiturates, highlight the diverse pharmacological potential of this class of compounds. Further research, including studies on specific derivatives such as this compound, is warranted to fully elucidate their mechanisms of action and clinical potential. Detailed experimental investigation is crucial to identify lead candidates and to understand the structure-activity relationships that govern these synergistic interactions.
References
- 1. Synergistic effect of synthetic derivatives of 1,3,4-thiadiazole with amphotericin B in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Methoxy-1,3,4-thiadiazol-2-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methoxy-1,3,4-thiadiazol-2-amine.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are presumed to be skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6] Some related compounds are also classified as harmful if swallowed.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Laboratory Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required if handled in a fume hood | Laboratory Coat |
| Reaction Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required if handled in a fume hood | Laboratory Coat and appropriate chemical-resistant apron if splashing is a risk |
Quantitative Data Summary
Specific quantitative data for this compound is limited. The following table includes available data for the compound and estimated properties based on structurally similar compounds.
Table 2: Physical and Chemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₃H₅N₃OS | - |
| Molecular Weight | 131.16 g/mol | - |
| Appearance | Solid (predicted) | Based on similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Toxicity Data (LD₅₀/LC₅₀) | Not available | Handle with care, assuming moderate toxicity based on related compounds. |
| Occupational Exposure Limits (PEL/TLV) | Not established | Minimize exposure through engineering controls and PPE. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
3.1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
3.2. Dissolution and Reaction:
-
Add the solid compound to the solvent slowly and carefully within the fume hood to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.
3.3. Work-up and Purification:
-
All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.
-
Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.
3.4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
Disposal Plan
Proper disposal of this compound and its waste is crucial for laboratory safety and environmental protection.
4.1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[7]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[7]
4.2. Container Management:
-
All waste containers must be in good condition and compatible with the chemical.
-
Containers must be kept closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant").[7]
4.3. Spill Management:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7]
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Wear appropriate PPE as outlined in Table 1 for spill cleanup.
4.4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][7][8]
-
Do not dispose of this compound down the drain or in the regular trash.[7][8]
Experimental Workflow
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
